4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGKWBJIIXNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351200 | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81282-82-8 | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic carboxylic acid that has garnered interest in medicinal chemistry. Its rigid pyrazole core, substituted with a benzoic acid moiety, provides a scaffold for the design of molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental methodologies and an exploration of its potential biological significance based on related structures. It is a valuable intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 216.24 g/mol | --INVALID-LINK-- |
| CAS Number | 81282-82-8 | --INVALID-LINK-- |
| Melting Point | 163 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 381.8 ± 30.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 4.35 ± 0.10 | Not explicitly found in search results, value is a typical prediction for benzoic acids. |
| Solubility | No quantitative data available. Generally expected to be soluble in organic solvents like DMSO and methanol. | General chemical knowledge. |
Spectral Data
While specific spectral data for this compound were not found, data for the closely related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid , can provide valuable insights for structural confirmation.
| Spectroscopy | Data for 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.63 (d, 2H, J=5.71 Hz), 7.35 (t, 1H, J=3.42 Hz), 6.8 (d, 2H, J=5.71 Hz), 5.7 (s, 1H), 5.25 (d, 2H, J=3.42 Hz), 2.22 (s, 3H), 1.95 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167.51, 150.91, 145.65, 138.71, 131.02, 118.95, 112.04, 105.47, 56.39, 13.42, 10.75 |
| IR (KBr) | ν (cm⁻¹): 3260 (N-H), 3140, 3100, 3040, 3000, 2840, 2700, 2620, 1700 (C=O), 1600 (C=C), 1550 (C=N), 1420 (C-N), 1260 (C-O) |
| Mass Spectrometry (FAB) | m/z: 246 [M+1]⁺ |
Experimental Protocols
Synthesis
A potential synthetic route to this compound could involve the hydrolysis of the corresponding nitrile precursor, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile. This method is analogous to the synthesis of 4-(1H-pyrazol-1-yl)benzoic acid.[2]
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile in a mixture of ethanol and water, add sodium hydroxide.
-
Reaction: Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 5 to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Recrystallization Workflow
Caption: General recrystallization workflow.
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[3][4][5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.
Based on the activity of structurally related pyrazole derivatives, it is plausible that this compound could act as an inhibitor of protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.[6]
Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol for In Vitro Kinase Inhibition Assay
To assess the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay can be performed.
Kinase Inhibition Assay Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
In-Depth Technical Guide: 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
CAS Number: 81282-82-8
This technical guide provides a comprehensive overview of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a key heterocyclic building block for researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, synthesis protocols, and established role as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Physicochemical and Spectroscopic Data
The fundamental properties of a compound are critical for its application in research and development. The key physicochemical data for this compound are summarized below.
Physicochemical Properties
Quantitative data for the compound are presented in Table 1. This information is essential for experimental design, including reaction setup, solvent selection, and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 81282-82-8 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Melting Point | 258-262 °C |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. |
| pKa | Experimental data not readily available in cited literature. |
Spectroscopic Data
Structural confirmation is a critical step in chemical synthesis. However, detailed experimental ¹H and ¹³C NMR spectral data for this compound were not available in the public literature searched for this guide. Researchers synthesizing this compound will need to perform their own analyses (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to verify structural integrity.
Synthesis and Purification
The synthesis of this compound is typically achieved through a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Synthetic Workflow
The logical flow of the synthesis is depicted below. The process is a one-pot reaction followed by purification.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol provides a general method for the synthesis and purification of the title compound.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydrazinobenzoic acid (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (2,4-pentanedione) (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation and Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by vacuum filtration.
-
If the product remains in solution, the solvent is typically removed under reduced pressure. The residue is then dissolved in a basic aqueous solution (e.g., 1M NaOH) and washed with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted acetylacetone.
-
The aqueous layer is then carefully acidified with a strong acid (e.g., 6M HCl) to a pH of ~5, causing the carboxylic acid product to precipitate.
-
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Biological Activity and Applications
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets.[1] Derivatives of pyrazole are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Role as a Kinase Inhibitor Scaffold
Compounds containing the 4-(pyrazol-1-yl)benzoic acid moiety are most prominently featured in the development of protein kinase inhibitors.[2][3][4] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazole core often serves as a stable, aromatic anchor that can be functionalized to achieve high potency and selectivity for specific kinase targets.[5]
Mechanism of Action: Kinase Inhibition
The primary mechanism by which many pyrazole-based inhibitors function is through competitive inhibition at the ATP-binding site of the target kinase. The inhibitor molecule occupies the same pocket as the endogenous ligand ATP, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
Caption: ATP-competitive inhibition of a protein kinase by a pyrazole-based inhibitor.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
To evaluate the inhibitory potential of derivatives made from this compound, a luminescence-based in vitro kinase assay, such as the ADP-Glo™ assay, is a standard method. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor compound in DMSO, typically starting from 100 µM.
-
Kinase Reaction Setup: In a white, opaque 384-well assay plate, add the following components in order:
-
Assay Buffer/Water.
-
Test inhibitor or DMSO (for positive and negative controls).
-
Target kinase enzyme and its specific substrate peptide.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Mix the plate gently and incubate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The light signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. jchr.org [jchr.org]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure Elucidation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic pathway, predicted and comparative analytical data, and the logical workflow for confirming its chemical structure.
Introduction
This compound is a heterocyclic compound incorporating a dimethylpyrazole moiety attached to a benzoic acid framework. The substitution pattern, specifically the attachment of the benzoic acid at the N1 position of the pyrazole ring, is crucial for its chemical properties and biological activity. Accurate structure elucidation is paramount for its application in research and development. This guide outlines the necessary steps and analytical techniques to unequivocally confirm its structure.
Synthesis
The synthesis of this compound is reliably achieved through the Paal-Knorr condensation reaction. This well-established method involves the cyclization of a 1,4-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydrazinobenzoic acid hydrochloride
-
Acetylacetone (2,4-Pentanedione)
-
Ethanol
-
Sodium acetate (optional, as a base)
-
Hydrochloric acid (for workup)
-
Water
Procedure:
-
A mixture of 4-hydrazinobenzoic acid hydrochloride (1 equivalent) and acetylacetone (1.1 equivalents) is suspended in ethanol.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The aqueous layer is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the target molecule.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, pyrazole, and methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| COOH | ~13.0 | br s | 1H | Broad singlet, exchangeable with D₂O. |
| Aromatic (ortho to COOH) | ~8.0 | d | 2H | Doublet due to coupling with meta protons. |
| Aromatic (meta to COOH) | ~7.8 | d | 2H | Doublet due to coupling with ortho protons. |
| Pyrazole C4-H | ~6.1 | s | 1H | Singlet, characteristic for a proton at the 4-position of a 1,3,5-trisubstituted pyrazole. |
| Pyrazole C3-CH₃ | ~2.3 | s | 3H | Singlet. |
| Pyrazole C5-CH₃ | ~2.2 | s | 3H | Singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Notes |
| C=O (Carboxylic Acid) | ~167 | |
| Pyrazole C5 | ~148 | |
| Pyrazole C3 | ~140 | |
| Aromatic C (ipso to Pyrazole) | ~142 | |
| Aromatic C (ipso to COOH) | ~130 | |
| Aromatic CH (ortho to COOH) | ~131 | |
| Aromatic CH (meta to COOH) | ~120 | |
| Pyrazole C4 | ~107 | |
| Pyrazole C5-CH₃ | ~14 | |
| Pyrazole C3-CH₃ | ~11 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| C-N (Pyrazole) | 1350-1250 | Medium |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
Table 4: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z |
| ESI | Positive | 217.0921 ([M+H]⁺) |
| ESI | Negative | 215.0769 ([M-H]⁻) |
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used for spectral assignments.
Conclusion
The structure of this compound can be confidently elucidated through a combination of a reliable synthetic method and comprehensive spectroscopic analysis. The Paal-Knorr condensation of 4-hydrazinobenzoic acid and acetylacetone provides a direct route to the target molecule. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by comparative analysis with structurally similar compounds, provide a robust framework for the unequivocal confirmation of its chemical structure. For absolute confirmation of the substitution pattern and solid-state conformation, single-crystal X-ray diffraction analysis is recommended. This guide provides the necessary theoretical and practical framework for researchers and scientists working with this compound.
An In-depth Technical Guide on 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
This technical guide provides comprehensive information on 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its fundamental chemical properties, synthesis, and analytical methodologies.
Core Molecular Data
The fundamental quantitative data for this compound are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 216.24 g/mol | [1][2][3][4] |
| CAS Number | 81282-82-8 | [1][2] |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)benzoic acid | [2] |
Synthesis and Experimental Protocols
The synthesis of pyrazole derivatives often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. In the case of similar pyrazole-containing benzoic acid derivatives, one common synthetic route involves the reaction of a diazonium salt of an aminobenzoic acid with an active methylene compound, followed by cyclization.
A representative synthesis for a related compound, 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)benzoic acid, involves the following general steps[5]:
-
Diazotization: 4-aminobenzoic acid is converted to its diazonium salt.
-
Coupling: The diazonium salt is reacted with an active methylene compound, such as acetylacetone, in the presence of a base like sodium acetate.
-
Cyclocondensation: The resulting intermediate undergoes cyclocondensation with a hydrazine, such as hydrazine hydrate or phenylhydrazine, in a suitable solvent like ethanol under reflux to form the pyrazole ring.
While the exact protocol for the title compound is not detailed in the provided search results, the synthesis of pyrazole derivatives from 4-aminobenzoic acid provides a logical workflow for its potential synthesis.
The following diagram illustrates a plausible synthetic pathway for this compound, based on common organic chemistry principles for pyrazole synthesis.
Caption: Plausible synthesis pathway for this compound.
Potential Biological Significance and Research Applications
While specific signaling pathways involving this compound are not detailed in the provided search results, pyrazole derivatives are a well-established class of compounds with a broad range of biological activities. Research has demonstrated that various substituted pyrazole compounds exhibit antimicrobial and antibacterial properties.
For instance, studies on related fluorophenyl-substituted pyrazole benzoic acid derivatives have shown them to be potent growth inhibitors of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii[6][7]. The mechanism of action for some of these compounds has been identified as the inhibition of fatty acid biosynthesis, a crucial pathway for bacterial survival[8]. Other research has focused on the development of pyrazole derivatives as potent anti-staphylococci and anti-enterococci agents[9].
Given the established biological activities of the pyrazole moiety, this compound serves as a valuable scaffold for further investigation and development in the field of medicinal chemistry. The general logical relationship for its application in drug discovery is outlined below.
Caption: General workflow for drug discovery utilizing the pyrazole scaffold.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C12H12N2O2 | CID 693206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | C12H12N2O2 | CID 67400510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]
Spectroscopic and Synthetic Profile of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical and physical data for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Despite its commercial availability and presence in chemical databases, a comprehensive, publicly accessible dataset of its spectroscopic characterization (NMR, IR, Mass Spectrometry) and a detailed experimental synthesis protocol remains elusive in the surveyed scientific literature. This document consolidates the known information and presents a generalized synthetic approach.
Chemical Identity and Physical Properties
| Parameter | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 81282-82-8 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| Melting Point | 163 °C | [3] |
Spectroscopic Data
A thorough search of scientific literature and chemical databases did not yield a complete set of experimentally determined spectroscopic data for this compound. The following tables are provided as a template for data organization, should this information become available.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| Data not available |
Mass Spectrometry Data
| m/z | Ion Type |
| Data not available |
Experimental Protocols
A general procedure would likely involve the reaction of 4-hydrazinobenzoic acid with acetylacetone (2,4-pentanedione) under acidic or thermal conditions to form the pyrazole ring.
Generalized Synthesis Reaction:
4-hydrazinobenzoic acid + Acetylacetone → this compound + 2 H₂O
Synthetic Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis of the target compound.
Caption: Generalized workflow for the synthesis of this compound.
Note: The lack of comprehensive, publicly available spectroscopic and synthetic data for this compound highlights a gap in the scientific literature. Researchers utilizing this compound are encouraged to perform and publish a full characterization to benefit the wider scientific community.
References
The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Activity
Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The anticancer efficacy of various pyrazole carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). A summary of reported IC₅₀ values against different cancer cell lines is presented in Table 1.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-thiophene hybrid 2 | MCF-7 (Breast) | 6.57 | [1] |
| Pyrazole-thiophene hybrid 2 | HepG2 (Liver) | 8.86 | [1] |
| Pyrazole-thiophene hybrid 8 | MCF-7 (Breast) | 8.08 | [1] |
| Pyrazole-thiophene hybrid 14 | MCF-7 (Breast) | 12.94 | [1] |
| Pyrazole-thiophene hybrid 14 | HepG2 (Liver) | 19.59 | [1] |
| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | PC-3 (Prostate) | Low µM | [2] |
| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | HEL (Erythroleukemia) | Low µM | [2] |
| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | K562 (Leukemia) | Low µM | [2] |
| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | MCF-7 (Breast) | Low µM | [2] |
| 4-amino-(1H)-pyrazole 3f (JAK inhibitor) | MOLT4 (Leukemia) | Low µM | [2] |
| 4-amino-(1H)-pyrazole 11b (JAK inhibitor) | HEL (Erythroleukemia) | 0.35 | [2] |
| 4-amino-(1H)-pyrazole 11b (JAK inhibitor) | K562 (Leukemia) | 0.37 | [2] |
| Pyrazole derivative 4a (EGFR inhibitor) | HepG2 (Liver) | 0.15 ± 0.03 | [3] |
| Pyrazolopyrimidine 29 (CDK2 inhibitor) | MCF7 (Breast) | 17.12 | [4] |
| Pyrazolopyrimidine 29 (CDK2 inhibitor) | HepG2 (Liver) | 10.05 | [4] |
| Pyrazolopyrimidine 29 (CDK2 inhibitor) | A549 (Lung) | 29.95 | [4] |
| Pyrazolopyrimidine 29 (CDK2 inhibitor) | Caco2 (Colorectal) | 25.24 | [4] |
| Pyrazole-benzoxazine hybrid 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [4] |
| Pyrazole-benzoxazine hybrid 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [4] |
| Pyrazole derivative 35 (CDK2 inhibitor) | HepG2 (Liver) | 3.53 | [4] |
| Pyrazole derivative 35 (CDK2 inhibitor) | MCF7 (Breast) | 6.71 | [4] |
| Pyrazole derivative 35 (CDK2 inhibitor) | Hela (Cervical) | 5.16 | [4] |
| Pyrazole derivative 37 | MCF7 (Breast) | 5.21 | [4] |
| Pyrazolo[4,3-c]pyridine 41 | MCF7 (Breast) | 1.937 µg/mL | [4] |
| Pyrazolo[4,3-c]pyridine 41 | HepG2 (Liver) | 3.695 µg/mL | [4] |
| Pyrazolo[4,3-c]pyridine 42 | HCT116 (Colon) | 2.914 µg/mL | [4] |
| Fused pyrazole 50 (EGFR/VEGFR-2 inhibitor) | HepG2 (Liver) | 0.71 | [4] |
| Pyrazole-based ligand 51 | MCF7 (Breast) | 20.70 | [4] |
| Pyrazolo[3,4-b]pyridine amide 52 | A549 (Lung) | 21.2 | [4] |
| Pyrazolo[3,4-b]pyridine amide 52 | MCF7 (Breast) | 18.4 | [4] |
| Pyrazolo[3,4-b]pyridine amide 52 | DU145 (Prostate) | 19.2 | [4] |
| Pyrazolo[3,4-b]pyridine amide 52 | HeLa (Cervical) | 25.3 | [4] |
Signaling Pathways in Cancer
Many pyrazole carboxylic acid derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Two such important pathways are the JAK-STAT and EGFR signaling pathways.
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade for numerous cytokines and growth factors.[5] Dysregulation of this pathway is implicated in various cancers.[2] Certain 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAKs.[2]
Caption: Inhibition of the JAK-STAT signaling pathway.
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation.[6] Several pyrazole-based derivatives have shown promise as EGFR inhibitors.[3][7]
References
- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
The Pharmacological Potential of the 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a versatile heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. While direct pharmacological data on the parent molecule is limited, its structural framework has been extensively utilized in the development of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profiles of key derivatives of this compound, with a focus on their applications as anti-inflammatory and antibacterial agents. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction to the this compound Scaffold
This compound is a chemical intermediate characterized by a dimethyl-pyrazole moiety linked to a benzoic acid group. Its chemical properties, including a melting point of 163°C and a molecular weight of 216.24 g/mol , make it a stable and adaptable starting material for organic synthesis.[1] The structure of this compound allows for versatile chemical modifications, enabling the generation of libraries of derivatives with diverse pharmacological activities. Its primary utility lies in its role as a foundational structure for the development of kinase inhibitors and anti-inflammatory agents, where the pyrazole core can engage in crucial binding interactions with enzyme active sites.[1]
Pharmacological Profiles of Key Derivatives
Anti-inflammatory and Kinase Inhibitory Potential
The this compound scaffold is a key component in the design of various kinase inhibitors, which are critical in the regulation of cellular signaling pathways implicated in inflammation and cancer. The structure facilitates strong binding to the active sites of enzymes, which can enhance both the potency and selectivity of the resulting drug candidates.[1]
Antibacterial Activity
A significant body of research has focused on the development of antibacterial agents derived from this compound. These derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus and Enterococcus faecalis.
One notable class of derivatives, 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, has shown minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL.[2] These compounds have been found to be bactericidal and effective at inhibiting and eradicating bacterial biofilms.[2] The proposed mechanism of action for some of these derivatives is the permeabilization of the bacterial cell membrane.[2] Further studies have identified certain derivatives as inhibitors of fatty acid biosynthesis (FAB), a crucial pathway for bacterial survival.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for various derivatives of this compound, highlighting their antibacterial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives against Gram-Positive Bacteria [2]
| Compound | S. aureus (ATCC 25923) MIC (μg/mL) | E. faecalis (ATCC 29212) MIC (μg/mL) | B. subtilis (ATCC 6633) MIC (μg/mL) |
| 6 | 3.12 - 6.25 | Potent | Potent |
| 7 | Similar to 6 | Similar to 6 | Similar to 6 |
| 8 | 0.78 | 3.12 | 0.78 |
Table 2: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors [3]
| Compound | S. aureus (ATCC 33591) MIC (μg/mL) |
| 4 | 1 |
| 19 | 0.5 |
| 20 | Potent |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the pyrazole derivatives is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation : Bacterial strains are grown overnight in Mueller-Hinton broth (MHB). The culture is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation : The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.
-
Incubation : The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay
The ability of the compounds to inhibit biofilm formation can be assessed using a crystal violet staining method.
-
Biofilm Growth : Bacteria are grown in Tryptic Soy Broth (TSB) supplemented with glucose in 96-well plates in the presence of varying concentrations of the test compounds. The plates are incubated at 37°C for 24 hours to allow for biofilm formation.
-
Staining : After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilms are stained with 0.1% crystal violet for 15 minutes.
-
Quantification : The excess stain is removed, and the plates are washed. The bound crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Mandatory Visualizations
Proposed Mechanism of Action: Fatty Acid Biosynthesis Inhibition
The following diagram illustrates the proposed mechanism of action for certain antibacterial derivatives of this compound, which involves the inhibition of the fatty acid biosynthesis (FAB) pathway in bacteria.
Caption: Inhibition of bacterial fatty acid biosynthesis by pyrazole derivatives.
Experimental Workflow: MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the antibacterial compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
This compound serves as a highly valuable and versatile scaffold in the field of medicinal chemistry. While the parent compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant potential as both anti-inflammatory and potent antibacterial agents. The promising activity of these derivatives, particularly against drug-resistant bacterial strains, underscores the importance of this chemical framework in the ongoing search for novel therapeutics.
Future research should continue to explore the vast chemical space accessible from the this compound scaffold. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and pharmacokinetic properties of these derivatives. Furthermore, elucidating the precise molecular targets and mechanisms of action will be essential for their rational design and development as next-generation therapeutic agents. The investigation of this scaffold against other therapeutic targets, such as viral or fungal pathogens, may also represent a fruitful avenue for future drug discovery efforts.
References
The Evolving Landscape of 3,5-Dimethyl-1H-Pyrazole Compounds: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3,5-dimethyl-1H-pyrazole derivatives for researchers, scientists, and drug development professionals.
The 3,5-dimethyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic accessibility and tunable electronic properties have made it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on 3,5-dimethyl-1H-pyrazole compounds, with a focus on their synthesis, quantitative biological data, and mechanisms of action, presented in a format tailored for the drug discovery and development community.
Chemical Properties and Synthesis
3,5-Dimethyl-1H-pyrazole is a white crystalline solid with the molecular formula C₅H₈N₂. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The presence of two methyl groups at the 3 and 5 positions influences its steric and electronic properties, which in turn dictates its reactivity and biological interactions.
The most common and well-established method for the synthesis of the 3,5-dimethyl-1H-pyrazole core is the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine or its salts. This reaction is typically carried out in a suitable solvent such as ethanol or acetic acid and can be performed under conventional heating or microwave irradiation to accelerate the reaction time. Various derivatives can then be synthesized by modifying the substituents on the pyrazole ring or the hydrazine starting material.
Biological Activities of 3,5-Dimethyl-1H-Pyrazole Derivatives
Derivatives of 3,5-dimethyl-1H-pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. The following sections summarize the key findings and present quantitative data for easy comparison.
Anti-inflammatory Activity
A significant number of 3,5-dimethyl-1H-pyrazole derivatives exhibit potent anti-inflammatory properties, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2). The most prominent example is Celecoxib, a marketed nonsteroidal anti-inflammatory drug (NSAID).
Table 1: Anti-inflammatory Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Cell Line/Assay | Reference |
| Celecoxib | COX-2 | 0.04 | Human recombinant | [1] |
| 3,5-diarylpyrazole derivative (methoxy substituted) | COX-2 | 0.74 | In vitro assay | [2] |
| Bipyrazole derivative | COX-2 | 0.72 | In vitro assay | [2] |
Anticancer Activity
The antiproliferative effects of 3,5-dimethyl-1H-pyrazole compounds have been extensively studied against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as Cyclin-Dependent Kinase 2 (CDK2) and the Hippo pathway.
Table 2: Anticancer Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives
| Compound/Derivative | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Pyrazole-1-carbothiohydrazide derivative 17 | HepG2 (Liver) | 5.35 | [3] |
| Pyrazole-1-carbothiohydrazide derivative 17 | A549 (Lung) | 8.74 | [3] |
| Pyrazole analogue 5b | K562 (Leukemia) | 0.021 | [4] |
| Pyrazole analogue 5b | MCF-7 (Breast) | 1.7 | [4] |
| Pyrazole analogue 5b | A549 (Lung) | 0.69 | [4] |
| Pyrazole-based CDK2 inhibitor 4 | CDK2 | 3.82 | [5] |
| Pyrazole-based CDK2 inhibitor 7d | CDK2 | 1.47 | [5] |
| Pyrazole-based CDK2 inhibitor 9 | CDK2 | 0.96 | [5] |
| Pyrazolone derivative 4 | YAP/TEAD | -9.670 (Binding Energy kcal/mol) | [6] |
Antimicrobial Activity
Several 3,5-dimethyl-1H-pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [7] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [7] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [7] |
| Pyrazole derivative 2f | Staphylococcus aureus | 12.5 | [8] |
| Pyrazole derivative 2g | Candida albicans | 12.5 | [8] |
Antiviral Activity
Research into the antiviral properties of 3,5-dimethyl-1H-pyrazole compounds is an emerging area. Some derivatives have shown activity against influenza viruses.
Table 4: Antiviral Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives
| Compound/Derivative | Virus Strain | IC50 (µM) | Reference |
| Curcuminoid pyrazole 1 | Respiratory Syncytial Virus (RSV) | 25 (mixture) | [7] |
| Pyrazole derivative 34 | Influenza A/H3N2 | 2.14 | [9] |
| Pyrazole derivative 34 | Influenza A/H1N1 | 4.88 | [9] |
| Pyrazole derivative 7 | Vaccinia virus | 7 µg/mL | [10] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of 3,5-dimethyl-1H-pyrazole derivatives are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.
COX-2 Inhibition Pathway
Celecoxib and other anti-inflammatory pyrazole derivatives selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] This selective inhibition spares the COX-1 enzyme, which is involved in maintaining gastric mucosal integrity, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
CDK2 Signaling Pathway in Cancer
Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[12] Dysregulation of CDK2 activity is a hallmark of many cancers. Certain pyrazole derivatives act as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Hippo Signaling Pathway in Cancer
The Hippo signaling pathway is a key regulator of organ size and a tumor suppressor pathway.[13] Its dysregulation can lead to uncontrolled cell growth and cancer. The core of the pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Certain pyrazolone derivatives have been shown to inhibit the YAP/TEAD interaction, thereby suppressing the oncogenic activity of the Hippo pathway.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Synthesis of 3,5-Dimethyl-1H-pyrazole
Procedure: A mixture of acetylacetone and hydrazine hydrate is refluxed for 3 hours in ethanol. The solvent is then evaporated under reduced pressure to yield the crude product. The final compound, 3,5-dimethyl-1H-pyrazole, is purified by crystallization from cyclohexane or water.[14]
In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Reaction buffer
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
The COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated by the addition of a stop solution.
-
The amount of PGE2 produced is quantified using an EIA kit.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[8][15]
In Vitro CDK2 Kinase Assay
Objective: To measure the inhibitory activity of a test compound against the CDK2 enzyme.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Platform
Procedure:
-
The CDK2/Cyclin A2 enzyme is incubated with the test compound at various concentrations in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the CDK substrate peptide and ATP.
-
The reaction is allowed to proceed at 30°C for a specified time.
-
The amount of ATP remaining in the well is determined using the Kinase-Glo® reagent, which generates a luminescent signal that is inversely proportional to the kinase activity.
-
The IC50 value is calculated from the dose-response curve of the test compound.[16][17]
Hippo Pathway/TEAD Luciferase Reporter Assay
Objective: To assess the effect of a test compound on the transcriptional activity of the YAP/TEAD complex.
Materials:
-
MCF7 or other suitable cells stably expressing a TEAD-responsive luciferase reporter
-
Test compound dissolved in DMSO
-
Cell culture medium
-
Luciferase assay reagent
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound or vehicle (DMSO).
-
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the YAP/TEAD-mediated transcription. The IC50 value can be determined from the dose-response curve.[4][18]
Conclusion and Future Directions
The 3,5-dimethyl-1H-pyrazole scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the significant potential of this chemical class in addressing a wide range of diseases. Future research should focus on the continued exploration of structure-activity relationships to enhance potency and selectivity, as well as the elucidation of novel mechanisms of action. The development of more efficient and sustainable synthetic methodologies will also be crucial for advancing these promising compounds from the laboratory to the clinic. This technical guide serves as a valuable resource for researchers in this dynamic field, providing a solid foundation for the continued development of innovative 3,5-dimethyl-1H-pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
The Strategic Core: Unlocking Therapeutic Potential with 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid stands as a pivotal scaffold in modern medicinal chemistry, serving as a foundational building block for a diverse array of biologically active molecules. Its inherent structural features, including a stable pyrazole ring and a versatile benzoic acid moiety, make it an attractive starting point for the development of targeted therapeutics. While direct biological activity of the core compound is not extensively documented, its true value lies in its role as a key intermediate. This technical guide delves into the synthesis, physicochemical properties, and, most importantly, the vast potential research applications of this compound, as evidenced by the potent activities of its derivatives. This document aims to provide researchers and drug development professionals with a comprehensive understanding of this compound's strategic importance in the pursuit of novel kinase inhibitors and anti-inflammatory agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. These properties provide the basis for its handling, characterization, and computational modeling.
| Property | Value | Source |
| CAS Number | 81282-82-8 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 216.24 g/mol | [1][2] |
| Melting Point | 163 °C | [1] |
| Boiling Point (Predicted) | 381.8 ± 30.0 °C | [1] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |
Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step in the development of its derivatives. A common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar pyrazole compounds.
Materials:
-
4-Hydrazinobenzoic acid hydrochloride
-
2,4-Pentanedione (Acetylacetone)
-
Ethanol
-
Water
Procedure:
-
A mixture of 4-hydrazinobenzoic acid hydrochloride (10 mmol) and 2,4-pentanedione (10 mmol) is suspended in ethanol (50 mL).
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After the reflux period, the reaction is allowed to cool to room temperature.
-
Water is added to the cooled mixture to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
Logical Workflow for Synthesis:
Potential Research Applications: A Gateway to Potent Derivatives
The true potential of this compound is realized through its derivatization. The pyrazole-benzoic acid scaffold is a common feature in a number of potent and selective inhibitors of key biological targets implicated in cancer and inflammation.
Anti-Inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)
The 4-(pyrazol-1-yl)phenyl moiety is a well-established pharmacophore for selective COX-2 inhibition, famously represented by the drug Celecoxib.[3] Derivatives of this compound are actively investigated as analogues of Celecoxib with potentially improved efficacy and safety profiles.[4][5]
Mechanism of Action:
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 over the related COX-1 enzyme is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] The pyrazole core of these inhibitors fits into a side pocket of the COX-2 active site, leading to selective binding.
Signaling Pathway:
Quantitative Data for Representative Derivatives:
While specific data for the parent compound is not available, studies on its close analogues demonstrate potent COX-2 inhibition.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.7 | 0.07 | >110 | [6] |
| Analogue 1h | >50 | 0.049 | >1020 | [4] |
| Analogue 10a | 8.3 | 0.19 | 43.7 | [6] |
| Analogue 10b | 258 | 0.73 | 353.4 | [6] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This is a generalized protocol based on common methodologies for assessing COX inhibition.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (dissolved in DMSO) is pre-incubated with the enzyme in a reaction buffer (e.g., Tris-HCl) containing a cofactor (e.g., hematin) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification: The product of the reaction, prostaglandin E₂ (PGE₂), is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Kinase Inhibition: Targeting p38 MAPK and VEGFR-2 in Cancer and Inflammation
The this compound scaffold is a versatile platform for the development of inhibitors targeting various protein kinases. Notably, derivatives have shown potent activity against p38 MAP kinase and VEGFR-2, both of which are critical targets in oncology and inflammatory diseases.[7][8][9]
a) p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:
p38 MAPK is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK is therefore a promising strategy for the treatment of inflammatory conditions like rheumatoid arthritis.
Signaling Pathway:
b) Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibiting VEGFR-2 is a clinically validated approach in cancer therapy.
Signaling Pathway:
Quantitative Data for Representative Kinase Inhibitor Derivatives:
| Derivative Class | Target Kinase | IC₅₀ (µM) | Reference |
| Fused Pyrazole | EGFR | 0.06 | [10] |
| Fused Pyrazole | VEGFR-2 | 0.22 | [10] |
Experimental Protocol: General Kinase Inhibition Assay
This protocol describes a common method for measuring the inhibition of kinase activity.
-
Assay Components: The assay typically includes the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound in a suitable buffer.
-
Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Workflow for Derivative Synthesis and Evaluation:
Conclusion
This compound is a compound of significant strategic value in drug discovery and development. While it may not possess potent biological activity in its own right, it serves as an exceptionally versatile and privileged scaffold for the synthesis of highly active and selective modulators of key biological targets. Its derivatives have demonstrated impressive efficacy as inhibitors of COX-2, p38 MAPK, and VEGFR-2, highlighting the vast potential of this chemical core in the fields of inflammation and oncology. This technical guide provides a foundational understanding of the synthesis, properties, and, most importantly, the broad research applications of this compound, encouraging its further exploration in the quest for novel and improved therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach | Semantic Scholar [semanticscholar.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
An In-depth Technical Guide to 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid Derivatives and Their Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid represent a promising class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and infectious diseases. This document details synthetic methodologies, quantitative biological data, and experimental protocols for the evaluation of these compounds. Furthermore, key signaling pathways implicated in their mechanism of action are visualized to provide a deeper understanding of their therapeutic relevance.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in drug design. The this compound core, in particular, has emerged as a key pharmacophore for the development of targeted therapies. This guide will explore the chemical space around this core, highlighting its utility in the generation of potent and selective inhibitors of key biological targets.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, is a crucial first step. From this parent compound, a diverse library of derivatives, primarily amides and esters, can be generated through standard coupling reactions.
Synthesis of the Core Moiety
A general and robust method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
General Procedure for Amide and Ester Derivatives
The carboxylic acid functionality of the core molecule provides a convenient handle for derivatization. Amide derivatives are typically synthesized via the activation of the carboxylic acid, followed by coupling with a primary or secondary amine. Ester derivatives can be prepared through Fischer esterification or by reacting the acid chloride with an appropriate alcohol.
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
A significant body of research has focused on the development of these derivatives as kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold can act as a hinge-binding motif, a key interaction for potent kinase inhibition.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Derivative A | BRAF V600E | 0.85 | Fictional Data |
| Derivative B | EGFR | 1.2 | Fictional Data |
| Derivative C | MCF-7 (Breast Cancer) | 5.7 | Fictional Data |
| Derivative D | A549 (Lung Cancer) | 8.2 | Fictional Data |
| Derivative E | HCT116 (Colon Cancer) | 3.5 | Fictional Data |
Antimicrobial Activity
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some of these compounds involves the permeabilization of the bacterial cell membrane.[2]
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative F | Staphylococcus aureus | 1.56 | Fictional Data |
| Derivative G | Escherichia coli | 6.25 | Fictional Data |
| Derivative H | Pseudomonas aeruginosa | 12.5 | Fictional Data |
| Derivative I | Methicillin-resistant S. aureus (MRSA) | 3.12 | Fictional Data |
| Derivative J | Vancomycin-resistant Enterococcus (VRE) | 8.0 | Fictional Data |
Experimental Protocols
General Synthesis of Amide Derivatives
Protocol: Amide Coupling via Acid Chloride
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol). In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol). Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4]
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Kinase Inhibition and the RAS-RAF-MEK-ERK Pathway
Many this compound derivatives exert their anticancer effects by inhibiting protein kinases within critical signaling cascades such as the RAS-RAF-MEK-ERK pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a pyrazole derivative.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling network that is often dysregulated in cancer, controlling cell growth, metabolism, and survival. Pyrazole derivatives have also been developed to target kinases within this pathway.
Caption: Targeting the PI3K/Akt/mTOR pathway with a pyrazole-based inhibitor.
Experimental Workflow for Synthesis and Screening
The overall process from the synthesis of derivatives to the identification of lead compounds can be visualized as a streamlined workflow.
Caption: A typical workflow for the development of novel therapeutic agents.
Conclusion
Derivatives of this compound are a versatile and promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. The synthetic accessibility of this scaffold, combined with its favorable pharmacological properties, makes it an attractive starting point for drug discovery campaigns. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to translate their preclinical promise into clinical candidates. This technical guide provides a foundational resource for researchers in this exciting and rapidly evolving field.
References
Technical Guide: Solubility Profile of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid in common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. The methodologies outlined below are standard in pharmaceutical and chemical research and can be adapted to generate precise solubility profiles.
Introduction to this compound
This compound is a heterocyclic compound incorporating a pyrazole and a benzoic acid moiety. Its structure suggests a degree of polarity due to the carboxylic acid group and the nitrogen atoms in the pyrazole ring, which can participate in hydrogen bonding. However, the presence of the phenyl and dimethylpyrazole groups also contributes nonpolar characteristics. This amphiphilic nature implies that its solubility will be highly dependent on the solvent's properties. Understanding the solubility of this compound is crucial for applications in drug discovery, chemical synthesis, and formulation development, as it directly impacts bioavailability, reaction kinetics, and dosage form design.[1][2][3]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or molarity at defined temperatures) for this compound in common laboratory solvents has not been reported in publicly accessible databases or scientific journals. Researchers are encouraged to use the experimental protocols provided in this guide to determine these values empirically. The following table is provided as a template for organizing experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 5 mL). The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of the compound in the diluted samples. Calculate the solubility in the original solvent by accounting for the dilution factor.
3. Considerations:
-
The purity of the compound and solvents is critical for accurate solubility determination.[4]
-
Temperature control must be maintained throughout the experiment.[4]
-
The pH of aqueous solvents should be controlled and reported, as it can significantly influence the solubility of a compound with a carboxylic acid group.
-
The solid-state form (e.g., crystalline vs. amorphous) of the compound can affect its solubility.
Experimental Workflow and Logic Diagrams
Diagram 1: General Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Diagram 2: Solubility Classification Scheme
Caption: A simplified decision tree for qualitative solubility testing.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets with high affinity.[1] Pyrazole and its derivatives are integral components of numerous approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[3][4][5]
This technical guide provides a comprehensive overview of the core physical and chemical properties of pyrazole analogs, details common experimental protocols for their characterization, and illustrates their role in modulating key biological signaling pathways.
Core Physicochemical Properties
The physicochemical properties of pyrazole analogs are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are heavily influenced by the nature and position of substituents on the pyrazole ring.[6][7]
2.1 Structural and Electronic Properties
-
Aromaticity and Tautomerism: The pyrazole ring is aromatic, which contributes to its stability.[2] Unsubstituted or unsymmetrically substituted pyrazoles can exist as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms.[6][8] This equilibrium can be influenced by the solvent and the electronic nature of the ring substituents.[6]
-
Acidity and Basicity: Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[7][9] The pyrrole-like nitrogen (N1) can donate a proton (pKa of ~2.5 for the conjugate acid), while the pyridine-like nitrogen (N2) can accept a proton.[4][6] Electron-donating groups can increase the acidity of the N-H group.[7][10]
2.2 Tabulated Physical Properties
The following table summarizes key physical properties for pyrazole and select common analogs. These values are fundamental for predicting solubility, permeability, and other drug-like characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Conjugate Acid) | cLogP |
| Pyrazole | C₃H₄N₂ | 68.08 | 70[5][11] | 188[11] | 2.5[6] | 0.24[6] |
| 3-Methylpyrazole | C₄H₆N₂ | 82.10 | -30 to -27 | 204-205 | ~2.8 | 0.65 |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | 157-159 | - | 11.1 (Sulfonamide) | 3.43 |
2.3 Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of pyrazole analogs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In pyrazole itself, the proton signals typically appear at δ 7.61 ppm (C3-H and C5-H) and δ 6.31 ppm (C4-H). The N-H proton is often broad and can appear at a high chemical shift (e.g., δ 12.64 ppm).[11]
-
¹³C NMR: Characteristic signals for the pyrazole ring carbons are found at approximately δ 134.3 ppm (C3), δ 105.2 ppm (C4), and δ 135.3 ppm (C5).[11]
-
-
Infrared (IR) Spectroscopy: The N-H stretching vibration in N-unsubstituted pyrazoles is a key feature, typically appearing in the range of 3100-3500 cm⁻¹. C=N and C=C stretching vibrations within the ring also produce characteristic bands.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of pyrazole derivatives, confirming their elemental composition.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following are standard protocols for key measurements.
3.1 Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the extent of ionization at a given pH, which profoundly affects a molecule's solubility, permeability, and target binding.[12]
-
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the pyrazole analog in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and then a strong base (e.g., NaOH).
-
Data Acquisition: Record the pH value after each incremental addition of the titrant, generating a titration curve (pH vs. volume of titrant).
-
Analysis: The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized. Specialized software is often used to calculate the precise pKa from the curve's derivative.[12][13]
-
3.2 Determination of Lipophilicity (logP / logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical measure of a drug's ability to cross cell membranes.[14][15]
-
Methodology: Shake-Flask Method
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for logD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.[16]
-
Partitioning: Dissolve a known concentration of the pyrazole analog in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Agitate the mixture in a flask or vial for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[16]
-
Calculation: Calculate logP (for the neutral species) or logD (at a specific pH) using the formula: logP (or logD) = log([Concentration in Octanol] / [Concentration in Aqueous]).[16]
-
3.3 General Synthetic Workflow for Pyrazole Analogs
The synthesis of pyrazole cores is well-established, with the Knorr synthesis (cyclocondensation) and 1,3-dipolar cycloadditions being common methods.[17][18] A generalized workflow provides a logical framework for their preparation.
Pyrazole Analogs in Key Signaling Pathways
The therapeutic efficacy of many pyrazole-based drugs stems from their ability to selectively inhibit key enzymes in disease-related signaling pathways.
4.1 COX-2 Inhibition (e.g., Celecoxib)
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[19][20] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20][21]
4.2 p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) is a key regulator in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Overactivation of the p38 MAPK pathway is implicated in inflammatory diseases such as rheumatoid arthritis. Pyrazole-urea based compounds have been developed as potent inhibitors that bind to p38, stabilizing an inactive conformation and blocking the downstream inflammatory cascade.[22]
4.3 JAK-STAT Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors, regulating processes like cell growth and immune response.[23][24] Aberrant JAK/STAT signaling is linked to cancers and autoimmune disorders.[23][25] Pyrazole-containing molecules, such as Baricitinib, act as JAK inhibitors, blocking the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the signaling cascade.[3][6]
Conclusion
The pyrazole scaffold remains a highly valuable and versatile core in drug discovery. A thorough understanding of the physical and chemical properties of its analogs is paramount for the rational design of new therapeutic agents. By leveraging detailed characterization protocols and a deep knowledge of their interactions with biological signaling pathways, researchers can continue to develop novel pyrazole-based drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pKa and log p determination | PPTX [slideshare.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Celecoxib - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 21. ClinPGx [clinpgx.org]
- 22. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 25. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
Methodological & Application
Synthesis Protocol for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, and its combination with a benzoic acid functional group allows for further chemical modifications and conjugation to other molecules. This protocol outlines a straightforward and efficient method for the preparation of this compound via the cyclocondensation of 4-hydrazinobenzoic acid with 2,4-pentanedione (acetylacetone).
Reaction Scheme
The synthesis proceeds through the reaction of 4-hydrazinobenzoic acid with 2,4-pentanedione in a suitable solvent, leading to the formation of the pyrazole ring.
Reaction of 4-hydrazinobenzoic acid with 2,4-pentanedione.
Quantitative Data
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |
| 4-Hydrazinobenzoic Acid | C₇H₈N₂O₂ | 152.15 | 0.01 | 1.52 |
| 2,4-Pentanedione | C₅H₈O₂ | 100.12 | 0.011 | 1.10 (1.12 mL) |
| Product | C₁₂H₁₂N₂O₂ | 216.24 | Theoretical: 0.01 | Theoretical: 2.16 |
Experimental Protocol
Materials and Equipment:
-
4-Hydrazinobenzoic acid
-
2,4-Pentanedione (Acetylacetone)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydrazinobenzoic acid (1.52 g, 0.01 mol).
-
Solvent and Reagent Addition: Add 20 mL of ethanol (or glacial acetic acid) to the flask. Stir the mixture to dissolve the starting material. To this solution, add 2,4-pentanedione (1.12 mL, 0.011 mol).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling. If necessary, reduce the volume of the solvent by rotary evaporation.
-
Isolation: Pour the cooled reaction mixture into a beaker containing 50 mL of cold water. Stir for 15-30 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for Pyrazole Synthesis via Cyclocondensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of pyrazole derivatives, a crucial scaffold in medicinal chemistry, through cyclocondensation reactions. The included methodologies cover classical, microwave-assisted, and ultrasound-assisted techniques, offering flexibility for various laboratory settings and research needs.
Introduction to Pyrazole Synthesis by Cyclocondensation
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs such as the anti-inflammatory celecoxib and various anti-cancer agents. The most common and versatile method for constructing the pyrazole ring is the cyclocondensation reaction. This typically involves the reaction of a 1,3-dielectrophilic component with a hydrazine derivative, which acts as a binucleophilic reagent.[1][2][3]
The primary starting materials for the 1,3-dielectrophilic component are 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds (chalcones).[1][2] The choice of reactants and reaction conditions can be tailored to achieve a wide variety of substituted pyrazoles.
Key Synthetic Approaches
This document outlines three key experimental approaches for pyrazole synthesis via cyclocondensation:
-
Knorr Pyrazole Synthesis: The classical condensation of 1,3-dicarbonyl compounds with hydrazines.[1][4][5][6]
-
Synthesis from α,β-Unsaturated Carbonyls (Chalcones): The reaction of chalcones with hydrazines, often proceeding through a pyrazoline intermediate.[1][7][8][9]
-
Microwave-Assisted Synthesis: A modern approach that significantly reduces reaction times and can improve yields.[10][11][12][13][14]
-
Ultrasound-Assisted Synthesis: An alternative energy source that can enhance reaction rates and yields.[15][16]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different pyrazole synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [10]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
Table 2: Ultrasound-Assisted Synthesis of 2-Pyrazolines from Chalcones
| Method | Temperature (°C) | Time (min) | Yield (%) |
| Conventional (Reflux) | 30-40 | 180-240 | 70 |
| Ultrasonic Irradiation | 25-45 | 25-150 | 80-90+ |
Table 3: One-Pot Microwave-Assisted Synthesis of Pyrazolone Derivatives [11]
| Reactant Ratio (Ethyl acetoacetate:Hydrazine:Aldehyde) | Power (W) | Time (min) | Yield (%) |
| 1:1:1 | 420 | 10 | 75 |
| 1.5:1:1 | 420 | 10 | 83 |
| 2:1:1 | 420 | 10 | 78 |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative using conventional heating.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Protocol 2: Synthesis of Pyrazoles from Chalcones (via Pyrazoline Oxidation)
This protocol outlines the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazine, involving the formation and subsequent oxidation of a pyrazoline intermediate.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (15 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Oxidizing agent (e.g., bromine in acetic acid, or air/oxygen in DMSO)
Procedure:
-
Pyrazoline Synthesis:
-
Dissolve the chalcone derivative (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-6 hours, monitoring by TLC until the chalcone is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the pyrazoline.
-
Filter, wash with water, and dry the crude pyrazoline.
-
-
Oxidation to Pyrazole:
-
Method A (Bromine): Dissolve the crude pyrazoline in glacial acetic acid. Add a solution of bromine in acetic acid dropwise at room temperature until a persistent yellow color is observed. Stir for an additional 30 minutes. Pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the pyrazole.
-
Method B (Air/Oxygen): Dissolve the crude pyrazoline in dimethyl sulfoxide (DMSO). Heat the solution at 100-120 °C while bubbling air or oxygen through the mixture for 4-8 hours.[17] Cool the reaction and pour into water to precipitate the pyrazole.
-
Collect the pyrazole product by filtration, wash with water, and purify by recrystallization.
-
Protocol 3: Microwave-Assisted Synthesis of Pyrazoles from Chalcones
This protocol provides a rapid and efficient method for the synthesis of pyrazoles from chalcones using microwave irradiation.[10]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor and appropriate vials
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[10]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[10] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[10]
Protocol 4: Ultrasound-Assisted Synthesis of Pyrazolines from Chalcones
This protocol describes the use of ultrasonic irradiation to accelerate the cyclization of chalcones with phenylhydrazine to form pyrazolines.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Glacial Acetic Acid (5 mL)
-
Ultrasonic bath
Procedure:
-
In a flask, dissolve the chalcone derivative (1.0 mmol) and phenylhydrazine (1.2 mmol) in glacial acetic acid (5 mL).
-
Place the flask in an ultrasonic bath and irradiate at a temperature of 25-45°C for 25-150 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the product from ethanol to yield the pure pyrazoline.
Visualizations
Reaction Mechanisms and Workflows
Caption: Knorr pyrazole synthesis mechanism.
Caption: Workflow for pyrazole synthesis from chalcones.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 12. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and specific protocols for the synthesis of pyrazole carboxylic acids utilizing Microwave-Assisted Organic Synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. The following protocols are based on established methodologies and are designed to be readily implemented in a laboratory setting.
Introduction to MAOS in Pyrazole Synthesis
Pyrazoles and their carboxylic acid derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Traditional methods for their synthesis often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations. By utilizing microwave irradiation, it is possible to achieve rapid and efficient heating of the reaction mixture, leading to a significant acceleration of chemical transformations. This approach is particularly effective for the synthesis of heterocyclic compounds like pyrazoles.
The protocols outlined below describe a two-step synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acids. The first step involves the microwave-assisted synthesis of 1-phenyl-1H-pyrazole-4-carbaldehydes, which are then oxidized to the corresponding carboxylic acids in the second step, also under microwave irradiation. A comparison with conventional heating methods is provided to highlight the benefits of MAOS.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehydes
This protocol details the synthesis of the intermediate carbaldehyde derivatives.
General Procedure:
A mixture of the appropriate substituted phenylhydrazine (1 mmol) and 1,1,3,3-tetramethoxypropane (1.2 mmol) in a suitable solvent is subjected to microwave irradiation in a sealed vessel. Upon completion, the reaction mixture is cooled, and the product is isolated and purified.
Detailed Steps:
-
To a microwave process vial, add the substituted phenylhydrazine (1 mmol), 1,1,3,3-tetramethoxypropane (1.2 mmol), and the appropriate solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehydes to Carboxylic Acids
This protocol describes the conversion of the pyrazole-4-carbaldehydes to the final pyrazole-4-carboxylic acids.
General Procedure:
The 1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) is mixed with an oxidizing agent in an appropriate solvent and subjected to microwave irradiation. The resulting carboxylic acid is then isolated and purified.
Detailed Steps:
-
In a microwave process vial, combine the 1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the oxidizing agent (e.g., potassium permanganate) in a suitable solvent (e.g., aqueous acetone).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 80°C for 2 minutes with a power of 150 W.[1]
-
After cooling, the reaction mixture is treated with a reducing agent (e.g., sodium metabisulfite) to quench the excess oxidant.
-
The mixture is then acidified, and the precipitated product is filtered, washed, and dried.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1-phenyl-1H-pyrazoles and their subsequent oxidation to pyrazole-4-carboxylic acids, comparing the efficiency of microwave-assisted synthesis with conventional heating methods.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1-Phenyl-1H-pyrazoles (3a-m)
| Method | Temperature (°C) | Time | Power (W) | Yield Range (%) |
| Conventional | 75 | 2 hours | N/A | 72 - 90 |
| Microwave-Assisted | 60 | 5 minutes | 50 | 91 - 98 |
Table 2: Comparison of Conventional and Microwave-Assisted Oxidation to Phenyl-1H-pyrazole-4-carboxylic Acids (5a-m) [1]
| Method | Temperature (°C) | Time | Power (W) | Yield Range (%) |
| Conventional | 80 | 1 hour | N/A | 48 - 85 |
| Microwave-Assisted | 80 | 2 minutes | 150 | 62 - 92 |
Visualizations
The following diagrams illustrate the workflow for the microwave-assisted synthesis of pyrazole carboxylic acids.
Caption: Workflow for the two-step microwave-assisted synthesis of pyrazole carboxylic acids.
Caption: Reaction scheme for the MAOS of pyrazole carboxylic acids.
References
Application Notes and Protocols for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid as a versatile ligand in coordination chemistry. The document details its synthesis, the preparation of its coordination complexes with lanthanide and transition metals, and its applications in luminescence, catalysis, and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.
Ligand Synthesis: this compound
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction or an Ullmann condensation. The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and higher yields.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a similar synthesis of 4-bibenzoic acid[1].
Materials:
-
4-Bromobenzoic acid
-
3,5-Dimethyl-1H-pyrazole
-
Phenylboronic acid (as a coupling partner for method development if needed)
-
Palladium on carbon (Pd/C, 10%)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-bromobenzoic acid (1.0 g, 5.0 mmol) and 3,5-dimethyl-1H-pyrazole (0.58 g, 6.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
To this solution, add potassium carbonate (2.07 g, 15.0 mmol) and Pd/C (10 mol%, 0.53 g).
-
The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approximately 80-90 °C) for 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
The remaining aqueous solution is acidified with 2M HCl to a pH of approximately 2-3, resulting in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a dichloromethane/methanol gradient to afford pure this compound.
Characterization Data (Expected):
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (AA'BB' system), pyrazole proton, and two methyl singlets. |
| ¹³C NMR | Signals for carboxylic acid, aromatic carbons, and pyrazole ring carbons. |
| FT-IR (cm⁻¹) | Broad O-H stretch (acid), C=O stretch (acid), C=N and C=C stretches. |
| Mass Spec. | Molecular ion peak corresponding to C₁₂H₁₂N₂O₂. |
Experimental Workflow: Ligand Synthesis
Caption: Workflow for the synthesis of the ligand.
Synthesis of Coordination Complexes
The bifunctional nature of this compound, possessing both a carboxylic acid group and a pyrazole ring, allows for the formation of a wide variety of coordination complexes, including discrete molecules and coordination polymers/metal-organic frameworks (MOFs). Solvothermal and solution-based methods are commonly employed for their synthesis.
Lanthanide Coordination Complexes (Luminescent Materials)
Experimental Protocol: Solvothermal Synthesis of a Lanthanide MOF
This protocol is a general procedure adapted from the synthesis of lanthanide-based MOFs[2][3].
Materials:
-
This compound (Ligand)
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve the ligand (0.05 mmol) in DMF (5 mL).
-
In a separate vial, dissolve the lanthanide(III) nitrate hexahydrate (0.05 mmol) in ethanol (5 mL).
-
Combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Colorless or pale-colored crystals of the lanthanide coordination polymer should form.
-
The crystals are collected by filtration, washed with fresh DMF and ethanol, and dried in air.
Characterization:
The resulting complexes can be characterized by single-crystal X-ray diffraction to determine their structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and photoluminescence spectroscopy to investigate their light-emitting properties.
Experimental Workflow: Lanthanide MOF Synthesis
Caption: Solvothermal synthesis of a lanthanide MOF.
Transition Metal Coordination Complexes (Catalysis and Antimicrobial Applications)
Experimental Protocol: Solution-Based Synthesis of a Transition Metal Complex
This is a general procedure for the synthesis of discrete transition metal complexes.
Materials:
-
This compound (Ligand)
-
Transition metal(II) salt (e.g., Cu(OAc)₂, ZnCl₂, Co(NO₃)₂·6H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH) solution (for deprotonation)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the ligand (2 equivalents) in methanol (20 mL) in a round-bottom flask.
-
Add a stoichiometric amount of a base (e.g., triethylamine) to deprotonate the carboxylic acid.
-
In a separate beaker, dissolve the transition metal(II) salt (1 equivalent) in methanol (10 mL).
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
A precipitate may form immediately or upon slow evaporation of the solvent.
-
The reaction mixture is stirred for several hours at room temperature or gently heated to ensure complete reaction.
-
The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum.
Characterization:
The complexes can be characterized by FT-IR spectroscopy to confirm coordination, UV-Vis spectroscopy to study electronic transitions, elemental analysis to determine the metal-to-ligand ratio, and single-crystal X-ray diffraction for structural elucidation.
Applications
Luminescent Materials
Coordination complexes of this compound with lanthanide ions, particularly Eu³⁺ and Tb³⁺, often exhibit strong, characteristic luminescence. The pyrazole-benzoic acid moiety can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths.
Quantitative Data: Luminescence Properties of Lanthanide Complexes
| Complex | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Lifetime (ms) | Reference |
| Eu-(pyrazole-carboxylate) | ~300-350 | ~615 (⁵D₀→⁷F₂) | 10-70 | 0.5-2.0 | [4][5] |
| Tb-(pyrazole-carboxylate) | ~300-350 | ~545 (⁵D₄→⁷F₅) | 20-80 | 1.0-2.5 | [4][5] |
| Sm-(pyrazole-carboxylate) | ~300-350 | ~565, 600, 645 | <10 | <0.1 | [5] |
| Dy-(pyrazole-carboxylate) | ~300-350 | ~480, 575 | <10 | <0.1 | [5] |
Logical Relationship: Antenna Effect in Lanthanide Luminescence
Caption: Energy transfer mechanism in lanthanide complexes.
Catalysis
Coordination polymers based on this compound can serve as heterogeneous catalysts for various organic transformations. The porous nature of MOFs allows for substrate diffusion, and the metal centers can act as active catalytic sites.
Application Example: Photocatalytic Degradation of Organic Dyes
Coordination polymers of transition metals with pyrazole-carboxylate ligands have shown potential in the photocatalytic degradation of organic pollutants like methylene blue (MB) under visible light irradiation[6][7].
Experimental Protocol: Photocatalytic Activity Testing
-
A suspension of the catalyst (e.g., 20 mg) in an aqueous solution of methylene blue (e.g., 10 mg/L, 50 mL) is prepared in a beaker.
-
The suspension is stirred in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
The suspension is then irradiated with a visible light source (e.g., a 300W Xe lamp with a UV cutoff filter).
-
At regular time intervals, aliquots of the suspension are taken, and the catalyst is separated by centrifugation.
-
The concentration of methylene blue in the supernatant is determined by measuring its absorbance at its maximum wavelength (around 664 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency is calculated as (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t.
Quantitative Data: Catalytic Performance
| Catalyst | Reaction | Substrate | Product | Yield (%) | Time (h) | Reference |
| Cu-Pyrazole MOF | Oxidation | Styrene | Benzaldehyde | ~70-90 | 24 | [6] |
| Pd@Pyrazole MOF | Suzuki Coupling | Aryl halides | Biaryls | >95 | 2 | [8] |
| Cd-Pyrazole MOF | Photocatalysis | Methylene Blue | Degraded Products | ~97 | 1.5 | [7] |
Antimicrobial Agents
The pyrazole moiety is a known pharmacophore, and its incorporation into coordination complexes can enhance antimicrobial activity. Metal complexes can exhibit increased efficacy compared to the free ligand due to mechanisms such as chelation, which can facilitate the transport of the compound across microbial cell membranes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used[9][10][11].
-
A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Positive (broth with microorganism, no compound) and negative (broth only) controls are included.
-
The plate is incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Quantitative Data: Antimicrobial Activity (MIC values in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Ligand alone | >100 | >100 | >100 | >100 | Assumed |
| Cu(II) Complex | 8 - 32 | 16 - 64 | 32 - 128 | 16 - 64 | [12][13] |
| Zn(II) Complex | 16 - 64 | 32 - 128 | 64 - 256 | 32 - 128 | [12][13] |
| Co(II) Complex | 16 - 64 | 32 - 128 | 64 - 256 | 32 - 128 | [12][13] |
Logical Relationship: Factors Influencing Antimicrobial Activity
Caption: Key factors affecting antimicrobial efficacy.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. A Rapid and High Throughput MIC Determination Method to Screen Uranium Resistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Notes: Antimicrobial Potential of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial studies related to pyrazole-based compounds, with a focus on derivatives of the 4-(pyrazol-1-yl)benzoic acid scaffold. While specific antimicrobial data for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is limited in publicly available literature, this document outlines the established antimicrobial potential of structurally similar compounds and provides detailed protocols for evaluating the antimicrobial efficacy of the target compound and its derivatives.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [1][2][3]The 4-(pyrazol-1-yl)benzoic acid core represents a key pharmacophore in the development of novel therapeutic agents. This document focuses on the application of this scaffold in antimicrobial research.
Antimicrobial Activity of Structurally Related Compounds
Extensive research has been conducted on various derivatives of the 4-(pyrazol-1-yl)benzoic acid backbone, demonstrating significant activity against a range of bacterial pathogens, including drug-resistant strains. The following tables summarize the minimum inhibitory concentration (MIC) data for several classes of these derivatives.
Note: The following data is for structurally related compounds and not for this compound itself. This information serves as a guide for the potential antimicrobial activity of novel derivatives based on this scaffold.
Table 1: Antimicrobial Activity of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic Acid Derivatives
| Compound ID | Substituent on Anilino Moiety | Test Organism | MIC (µg/mL) |
| 1 | 3-Chloro-4-methyl | Staphylococcus aureus | 3.12 - 6.25 |
| 2 | 3,5-Dichloro | Staphylococcus aureus | 0.78 |
| 3 | 3,5-Dibromo | Enterococcus faecalis | 0.78 |
| 4 | 3-Chloro-4-fluoro | Staphylococcus aureus | 1.56 |
Data sourced from studies on N-arylmethyl derivatives of 4-(3-phenyl-1H-pyrazol-1-yl)benzoic acid. [4][5] Table 2: Antimicrobial Activity of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Hydrazone Derivatives
| Compound ID | Hydrazone Substituent | Test Organism | MIC (µg/mL) |
| 5 | N,N-Bisphenyl | Staphylococcus aureus (MRSA) | 0.78 |
| 6 | 2,4-Dichlorophenyl | Staphylococcus aureus (MRSA) | 0.39 |
| 7 | N-Methyl-N-phenyl | Acinetobacter baumannii | 3.125 |
Data sourced from studies on hydrazone derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving the compound)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. A typical starting concentration is 10 mg/mL.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an appropriate volume of the compound stock solution to the first well to achieve the highest desired concentration, and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, except for the sterility control well.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no test compound.
-
Sterility Control: A well containing only CAMHB.
-
Positive Control: A well containing a known antibiotic (e.g., ciprofloxacin, vancomycin) at a known effective concentration.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the absorbance at 600 nm using a microplate reader.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Sterile DMSO
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculation: Dip a sterile cotton swab into a 0.5 McFarland standardized bacterial suspension and streak the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Compound Application: Prepare a solution of the test compound in DMSO at a known concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of the compound solution into each well.
-
Controls:
-
Negative Control: A well containing only DMSO.
-
Positive Control: A well containing a known antibiotic solution.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid in Cancer Cell Line Research
A Scarcity of Direct Research Findings
Extensive literature searches reveal a significant lack of published studies detailing the direct application of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid in cancer cell line research. The available information strongly suggests that this compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors, for cancer drug discovery.
While direct experimental data on the anticancer effects of this compound is not available in the public domain, this document provides a comprehensive overview of the methodologies and potential applications for pyrazole-based compounds in oncology research. The following sections offer detailed, generalized protocols and conceptual frameworks that would be applicable for evaluating the anticancer properties of this compound or its derivatives.
I. Application Notes: Investigating the Anticancer Potential of Pyrazole Compounds
1.1. Background
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Notably, some pyrazole-containing molecules have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Research into derivatives of this compound has focused on their potential to modulate signaling pathways such as mTORC1 and to induce autophagy in cancer cells.
1.2. Potential Mechanisms of Action
Based on the activities of structurally related pyrazole derivatives, the anticancer effects of this compound, if any, could be mediated through several mechanisms:
-
Induction of Apoptosis: Many pyrazole derivatives have been found to trigger apoptosis in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively, and activating caspases.
-
Cell Cycle Arrest: These compounds can potentially halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cell division and proliferation.
-
Inhibition of Kinases: The pyrazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound or its derivatives could target specific kinases involved in cancer cell signaling.
1.3. Hypothetical In Vitro Cytotoxicity Data
While no specific IC50 values for this compound have been reported, the following table illustrates how such data would be presented for a hypothetical pyrazole derivative (Compound X) against various cancer cell lines.
| Cancer Cell Line | Tissue of Origin | Compound X IC50 (µM) | Doxorubicin IC50 (µM) (Reference) |
| MCF-7 | Breast Adenocarcinoma | 25.5 | 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.2 | 0.9 |
| A549 | Lung Carcinoma | 32.8 | 0.8 |
| HeLa | Cervical Adenocarcinoma | 45.1 | 1.5 |
| PC-3 | Prostate Adenocarcinoma | 21.9 | 2.1 |
II. Experimental Protocols
The following are detailed, standard protocols for key experiments that would be necessary to evaluate the anticancer activity of this compound.
2.1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.
2.3. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
III. Visualizations
Experimental Workflow for Anticancer Drug Screening
Application Notes and Protocols: Synthesis of N-Aryl Pyrazoles from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of N-aryl pyrazoles, a critical scaffold in medicinal chemistry and materials science. The featured protocol is a direct, metal-free method utilizing primary aromatic amines and 1,3-dicarbonyl compounds, offering a practical alternative to traditional catalytic cross-coupling reactions.[1][2][3]
Introduction
N-aryl pyrazoles are a prominent class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes often involve multi-step procedures or transition-metal-catalyzed N-arylation methods such as the Buchwald-Hartwig or Ullmann reactions, which can have limitations regarding functional group tolerance and reaction conditions.[4][5][6][7] A more direct approach, detailed below, involves the reaction of a primary amine with a 1,3-dicarbonyl compound in the presence of an electrophilic amination reagent. This method is notable for its operational simplicity, mild conditions, and the absence of metal catalysts.[1][2][3]
General Reaction Scheme
The overall transformation involves the condensation of a primary amine with a 1,3-dicarbonyl compound, facilitated by an electrophilic amination reagent, to form the N-aryl pyrazole ring.
Caption: General reaction scheme for the synthesis of N-aryl pyrazoles.
Experimental Protocol: Direct Synthesis from Primary Amines
This protocol is adapted from a reported metal-free synthesis of N-substituted pyrazoles.[1][3]
Materials:
-
Primary aromatic amine (1.0 mmol, 1.0 equiv)
-
2,4-pentanedione (acetylacetone) (1.1 mmol, 1.1 equiv)
-
O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol, 1.5 equiv)
-
Dimethylformamide (DMF), anhydrous (5.0 mL)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the primary aromatic amine (1.0 mmol), O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.5 mmol), and anhydrous DMF (5.0 mL).
-
Place the vial in a pre-heated reaction block or oil bath set to 85 °C and stir the mixture.
-
Add 2,4-pentanedione (114 µL, 1.1 mmol) to the heated reaction mixture.
-
Continue to stir the reaction at 85 °C for 1.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-aryl pyrazole.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for N-aryl pyrazole synthesis.
Data Presentation: Synthesis of Various N-Aryl Pyrazoles
The following table summarizes the reaction outcomes for a variety of primary aromatic amines under the optimized reaction conditions.[1][3]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | 4-Fluoroaniline | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole | 60 |
| 2 | 4-Methoxyaniline | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 55 |
| 3 | Naphthalen-2-amine | 3,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrazole | 70 |
| 4 | Aniline | 3,5-dimethyl-1-phenyl-1H-pyrazole | 47 |
Alternative Synthetic Strategies
While the direct, metal-free approach is highlighted, it is important for researchers to be aware of other established methods for N-aryl pyrazole synthesis.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide (or triflate) and an amine.[5][7][8] The development of specialized phosphine ligands has expanded the scope of this reaction to include challenging substrates.[5]
-
Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classical method for N-arylation.[6] Modern variations often use ligands and milder conditions compared to the harsh traditional protocols.[9][10]
-
One-Pot Syntheses: Methods have been developed for the one-pot synthesis of N-aryl pyrazoles from aryl halides, di-tert-butylazodicarboxylate, and 1,3-dicarbonyl compounds, offering an efficient pathway from readily available starting materials.[4][11]
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 11. One-pot synthesis of N-arylpyrazoles from arylhalides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid using HPLC-UV
An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid. This method is suitable for researchers, scientists, and drug development professionals requiring a precise and reliable analytical procedure for this compound. The protocol outlined below provides a comprehensive guide for implementation, from sample preparation to data analysis.
Introduction
This compound is a chemical intermediate with a molecular weight of 216.24 g/mol and a melting point of 163°C.[1][2] Accurate quantification of this compound is crucial for various research and development applications. This application note details a robust HPLC-UV method for the determination of this compound. The method is designed to be specific, accurate, and precise.
Principle
The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The analyte is detected by its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard. This approach is common for the analysis of celecoxib and its impurities, which are structurally related compounds.[3][4]
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
-
2. Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0):
-
Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Mobile Phase Preparation:
-
Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
3. Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The quantitative data for method validation should be summarized as follows:
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | |
| Intraday (n=6) | < 2.0% |
| Interday (n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Chemical structure of this compound.
References
Application Note and Protocol: HPLC Method Development for Pyrazole Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them crucial scaffolds in drug discovery and development. Their therapeutic applications span anti-inflammatory, analgesic, anti-cancer, and anti-obesity treatments. Notable examples include Celecoxib, a selective COX-2 inhibitor, and Rimonabant, a cannabinoid receptor antagonist.[1][2] Given their prevalence and importance, robust and reliable analytical methods are essential for their quantification, purity assessment, and stability testing.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the predominant technique for the analysis of pyrazole derivatives.[3] This application note provides a comprehensive guide to developing and validating an HPLC method for the analysis of pyrazole derivatives, using Celecoxib and Rimonabant as examples. Detailed protocols, method parameters, and validation data are presented to aid researchers in establishing their own analytical procedures.
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Filtration assembly with 0.45 µm membrane filters
-
Volumetric flasks and pipettes
-
HPLC vials
Reagents and Chemicals
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA)
-
Phosphoric acid
-
Potassium phosphate monobasic
-
Pyrazole derivative reference standards (e.g., Celecoxib, Rimonabant)
Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for achieving optimal separation. C18 columns are the most commonly used stationary phases for pyrazole derivative analysis.[3][4][5] The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[4][6][7] The addition of modifiers like TFA or phosphoric acid can improve peak shape and resolution.[7][8]
Table 1: Example Chromatographic Conditions for Pyrazole Derivative Analysis
| Parameter | Method 1: Celecoxib Analysis | Method 2: Rimonabant Analysis | Method 3: General Pyrazoline Derivative |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1 v/v/v/v)[9] | Acetonitrile:Water (90:10 v/v)[6][10] | 0.1% TFA in Water:Methanol (20:80 v/v)[8] |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min[6][10] | 1.0 mL/min[8] |
| Detection Wavelength | 220 nm[9] | 260 nm[6][10] | 206 nm[8] |
| Column Temperature | Ambient | Ambient | 25 ± 2°C[8] |
| Injection Volume | 20 µL | 20 µL[6] | 5 µL[8] |
| Retention Time | ~9.5 min[9] | ~6.67 min[6] | ~5.6 min[8] |
Experimental Protocols
Protocol 1: Standard and Sample Solution Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole derivative reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) and make up the volume. Sonicate for 10-15 minutes to ensure complete dissolution.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
-
Sample Preparation (for Bulk Drug): Accurately weigh a quantity of the bulk drug sample, dissolve it in the diluent, and dilute it with the mobile phase to obtain a final concentration within the linearity range of the method.
-
Sample Preparation (for Dosage Forms): For tablets, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add a suitable diluent, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
-
Filtration: Filter all solutions (standards and samples) through a 0.45 µm syringe filter before injecting them into the HPLC system to prevent clogging of the column and tubing.
Protocol 2: HPLC Method Development Workflow
The following workflow outlines the key steps in developing a robust HPLC method for a novel pyrazole derivative.
Caption: Workflow for HPLC Method Development.
Protocol 3: Method Validation
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo chromatograms.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix. The recovery should typically be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is expressed as the relative standard deviation (%RSD) and should be ≤ 2%. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Results and Discussion
Data Presentation
The following tables summarize typical validation data for the HPLC analysis of pyrazole derivatives.
Table 2: Linearity and Range Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Celecoxib | 25 - 120 | 0.9999[11] |
| Rimonabant | 50.0 - 1000.0 | > 0.99[6][10] |
| Pyrazoline Derivative | 50 - 150 | 0.9995[8] |
Table 3: Accuracy (Recovery) Data
| Analyte | Concentration Level | % Recovery |
| Celecoxib | - | 99.53 - 99.75[9] |
| Rimonabant | Low, Medium, High | 94.5 - 106.7[6][10] |
| Pyrazoline Derivative | - | 98.6 - 101.2 |
Table 4: Precision (%RSD) Data
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Celecoxib | < 2 | < 2 |
| Rimonabant | < 10.8 | < 10.8 |
| Pyrazoline Derivative | < 2 | < 2 |
Table 5: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Celecoxib | 0.69[5] | 2.12[5] |
| Rimonabant | 0.003[6][10] | 0.010[6][10] |
| Pyrazoline Derivative | 4[8] | 15[8] |
Mandatory Visualizations
Logical Relationships in Method Development
Caption: Interplay of HPLC Method Parameters.
Signaling Pathway: Mechanism of Action of Celecoxib
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory cascade.[1][3][12] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key mediators of pain, inflammation, and fever.[4][13]
Caption: Celecoxib's COX-2 Inhibition Pathway.
Conclusion
This application note provides a detailed framework for the development and validation of HPLC methods for the analysis of pyrazole derivatives. By following the outlined protocols and considering the example data, researchers can establish reliable and robust analytical methods suitable for quality control, stability studies, and other applications in drug development. The provided visualizations offer a clear understanding of the method development workflow and the mechanism of action of a prominent pyrazole-based drug.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijcpa.in [ijcpa.in]
- 9. metfop.edu.in [metfop.edu.in]
- 10. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. ClinPGx [clinpgx.org]
Application Note: In-line FT-IR Monitoring for Tracking Pyrazole Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and agrochemicals. The synthesis of pyrazoles, often involving multi-step reactions, requires precise control over reaction conditions to ensure optimal yield, purity, and safety. Traditional offline monitoring methods, such as HPLC and GC, can introduce time delays and may not provide a complete picture of the reaction dynamics, including the formation of transient intermediates. Process Analytical Technology (PAT), particularly in-line Fourier Transform Infrared (FT-IR) spectroscopy, offers a powerful solution for real-time, in-situ monitoring of pyrazole synthesis reactions. This application note provides a detailed overview and protocols for utilizing in-line FT-IR to track the progress of these critical reactions, enabling enhanced process understanding and control.
In-line FT-IR spectroscopy, often coupled with an Attenuated Total Reflectance (ATR) probe, allows for the direct measurement of the reaction mixture's composition without the need for sampling.[1] This technique provides continuous data on the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics, mechanisms, and endpoints.[2][3] The real-time nature of the data facilitates immediate adjustments to process parameters, leading to improved process robustness and efficiency.
Principle of In-line FT-IR Monitoring
In-line FT-IR monitoring systems, such as the Mettler Toledo ReactIR or Bruker MATRIX-MF, employ a fiber-optic probe that is inserted directly into the reaction vessel.[4][5] The most common type of probe for this application is the ATR probe, which utilizes an internal reflection element, typically a diamond crystal, to interact with the reaction mixture.[4][5] An infrared beam is guided through the probe to the ATR crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated infrared energy is then guided back to the spectrometer's detector. The resulting spectrum is a fingerprint of the chemical composition of the reaction mixture at that specific moment. By collecting spectra at regular intervals, a real-time concentration profile of the reaction components can be generated.
Featured Application: Monitoring the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] In-line FT-IR is particularly well-suited for monitoring this reaction due to the distinct infrared signatures of the carbonyl-containing starting material, the intermediate hydrazone, and the final pyrazole product.
A representative Knorr pyrazole synthesis involves the reaction of a β-ketoester with a hydrazine to form a pyrazolone, a key intermediate in many pharmaceutical compounds.[9] The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[10]
Quantitative Data Presentation
The following table summarizes representative quantitative data that can be obtained from in-line FT-IR monitoring of a Knorr pyrazole synthesis reaction. The data is typically generated by applying chemometric models, such as Partial Least Squares (PLS) or Principal Component Analysis (PCA), to the collected spectral data.[1][11]
| Reaction Time (minutes) | β-Ketoester Concentration (mol/L) | Hydrazone Intermediate Concentration (mol/L) | Pyrazolone Product Concentration (mol/L) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.12 | 0.03 |
| 20 | 0.68 | 0.25 | 0.07 |
| 30 | 0.50 | 0.35 | 0.15 |
| 40 | 0.35 | 0.38 | 0.27 |
| 50 | 0.22 | 0.32 | 0.46 |
| 60 | 0.10 | 0.20 | 0.70 |
| 70 | 0.05 | 0.10 | 0.85 |
| 80 | < 0.01 | 0.05 | 0.94 |
| 90 | < 0.01 | < 0.01 | > 0.98 |
Note: This data is representative and will vary depending on the specific reactants and reaction conditions.
Experimental Protocols
Protocol 1: In-line FT-IR Monitoring of a Batch Knorr Pyrazole Synthesis
Objective: To monitor the concentration changes of reactants, intermediates, and products during the batch synthesis of a pyrazolone.
Instrumentation:
-
Mettler Toledo ReactIR 702L or Bruker MATRIX-MF II FT-IR spectrometer[5][12]
-
DiComp (Diamond) ATR probe[4]
-
Jacketed laboratory reactor with overhead stirring and temperature control
Reagents:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
System Setup:
-
Install the DiComp ATR probe into the reactor through a suitable port, ensuring the probe tip is fully immersed in the reaction medium but does not interfere with the stirrer.
-
Connect the probe to the FT-IR spectrometer via the fiber optic cable.
-
Set up the reaction temperature control system.
-
-
Background Spectrum Acquisition:
-
Charge the reactor with the solvent and bring it to the desired reaction temperature.
-
Start stirring at a constant rate.
-
Collect a background spectrum of the solvent at the reaction temperature. This is crucial for accurate subtraction from the reaction spectra.
-
-
Reaction Initiation and Monitoring:
-
Add the β-ketoester and the acid catalyst to the reactor.
-
Initiate the in-line FT-IR data acquisition. Set the acquisition parameters, for example:
-
Spectral range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 64 (co-added for each spectrum)
-
Time interval: 1 minute
-
-
Add the hydrazine derivative to the reactor to start the reaction.
-
-
Data Analysis:
-
Monitor the reaction progress in real-time using the software's 3D waterfall plot and 2D spectral overlays.
-
Identify key spectral bands corresponding to the consumption of the β-ketoester (e.g., disappearance of the C=O stretch around 1740-1720 cm⁻¹), the formation and consumption of the hydrazone intermediate (e.g., appearance and disappearance of the C=N stretch around 1650 cm⁻¹), and the formation of the pyrazolone product (e.g., appearance of the amide C=O stretch around 1680 cm⁻¹ and other characteristic pyrazole ring vibrations).
-
Apply chemometric models (e.g., PCA or PLS) to the collected spectra to generate quantitative concentration profiles of the key components over time.
-
-
Reaction Endpoint Determination:
-
The reaction is considered complete when the concentration of the β-ketoester and the hydrazone intermediate are negligible and the concentration of the pyrazolone product has plateaued.
-
Protocol 2: In-line FT-IR Monitoring of a Continuous Flow Pyrazole Synthesis
Objective: To monitor the steady-state concentration and purity of a pyrazole product in a continuous flow synthesis.
Instrumentation:
-
Flow chemistry system (e.g., ThalesNano Phoenix Flow Reactor)[12]
-
In-line FT-IR spectrometer with a micro-flow cell (e.g., Mettler Toledo ReactIR with a 10 µL DS Micro Flow Cell with a DiComp sensor)[4]
-
Pumps for reactant delivery
-
Back-pressure regulator
Procedure:
-
System Setup:
-
Integrate the FT-IR micro-flow cell into the flow reactor setup downstream of the reactor coil and before the back-pressure regulator.
-
Connect the flow cell to the spectrometer.
-
-
Solvent Blank and Calibration (Optional but Recommended):
-
Pump the pure solvent through the entire system at the desired flow rate and temperature to acquire a stable baseline spectrum.
-
If quantitative analysis is required, a calibration model can be built by flowing solutions of known concentrations of reactants and products through the flow cell.
-
-
Reaction Start-up and Monitoring:
-
Start pumping the reactant solutions into the flow reactor at the desired flow rates and temperature.
-
Initiate continuous FT-IR data acquisition.
-
Monitor the FT-IR spectra in real-time to observe the system reaching a steady state. This is indicated by the stabilization of the spectral features corresponding to the product and any unreacted starting materials.
-
-
Steady-State Analysis:
-
Once the system has reached a steady state, the collected FT-IR spectra can be used to determine the concentration of the pyrazole product and any impurities.
-
This real-time data allows for rapid optimization of flow conditions (e.g., temperature, residence time, stoichiometry) to maximize product yield and purity.
-
Mandatory Visualizations
Caption: Experimental workflow for in-line FT-IR monitoring.
Caption: Principle of in-line ATR-FTIR spectroscopy.
Caption: Simplified reaction pathway for the Knorr pyrazole synthesis.
Conclusion
In-line FT-IR spectroscopy is a robust and invaluable PAT tool for monitoring pyrazole synthesis reactions. It provides real-time, continuous data that enables a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. The detailed protocols provided in this application note offer a practical guide for researchers and drug development professionals to implement this technology, leading to more efficient, controlled, and safer synthesis of pyrazole-based compounds. The adoption of in-line FT-IR monitoring aligns with the principles of Quality by Design (QbD), facilitating the development of high-quality pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. mt.com [mt.com]
- 3. Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MATRIX-MF II FT-IR Reaction Monitoring | Bruker [bruker.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis [drugfuture.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. rsc.org [rsc.org]
- 11. FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Testing the Anti-inflammatory Activity of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] Many commercially successful anti-inflammatory drugs, such as celecoxib, are based on a pyrazole scaffold, primarily exerting their effects through the inhibition of cyclooxygenase-2 (COX-2).[4][5]
These application notes provide a comprehensive overview of standardized in vitro and in vivo protocols to effectively screen and characterize the anti-inflammatory potential of novel pyrazole compounds. The following sections detail experimental procedures, data presentation guidelines, and the underlying signaling pathways.
Key Signaling Pathways in Inflammation
Understanding the molecular mechanisms underlying inflammation is critical for interpreting experimental data. Two pivotal signaling pathways central to the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
2.1. NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival.[6][7] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1β, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins.[7][8][9] This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6][10]
2.2. MAPK Signaling Pathway
The MAPK signaling cascades are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation.[11] In mammals, the three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated by a three-tiered phosphorylation cascade involving a MAPKKK, a MAPKK, and the MAPK itself.[11] Once activated, MAPKs phosphorylate various downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.[12]
In Vitro Anti-inflammatory Assays
In vitro assays provide a rapid and cost-effective method for the initial screening of pyrazole compounds. These assays are designed to assess the direct effects of the compounds on specific molecular targets or cellular responses involved in inflammation.
3.1. Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a pyrazole compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[13] The inhibition is typically quantified by measuring the production of prostaglandin E2 (PGE2).[13]
Protocol:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.[14]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the test pyrazole compound at various concentrations.[15]
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.[15] Include a control with an inactive (boiled) enzyme for background measurement.[14]
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.[14]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes) at 37°C, stop the reaction by adding a solution of stannous chloride.[14]
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition).
3.2. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Principle: This cell-based assay uses a murine macrophage cell line (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) to model the inflammatory response.[16][17] LPS, a component of Gram-negative bacteria, stimulates these cells to produce inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[17][18] The anti-inflammatory activity of pyrazole compounds is assessed by their ability to reduce the production of these mediators.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a vehicle control group without LPS and a positive control group with LPS and vehicle.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for the measurement of NO and cytokines.
-
Cell Viability Assay (MTT): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[19][20]
-
Procedure: Mix equal volumes of the cell supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). After a short incubation at room temperature, measure the absorbance at 540 nm.[19] The concentration of nitrite is determined using a standard curve of sodium nitrite.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant.[21][22]
-
Procedure: Use commercially available ELISA kits and follow the manufacturer's protocol.[23] This typically involves capturing the cytokine with a specific antibody coated on the plate, followed by detection with a biotinylated antibody and a streptavidin-enzyme conjugate.[21]
-
Data Presentation for In Vitro Assays:
| Compound | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | NO Production (% of Control) | TNF-α (% of Control) | IL-6 (% of Control) | Cell Viability (%) |
| Pyrazole-A | 0.1 | ||||||
| 1 | |||||||
| 10 | |||||||
| IC50 (µM) | |||||||
| Pyrazole-B | 0.1 | ||||||
| 1 | |||||||
| 10 | |||||||
| IC50 (µM) | |||||||
| Celecoxib | 0.1 | ||||||
| (Reference) | 1 | ||||||
| 10 | |||||||
| IC50 (µM) |
In Vivo Anti-inflammatory Models
In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of pyrazole compounds in a whole-organism context.
4.1. Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[24][25] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[24][26] The anti-inflammatory effect of the test compound is determined by its ability to reduce the swelling of the paw.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 10. purformhealth.com [purformhealth.com]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. chondrex.com [chondrex.com]
- 24. benchchem.com [benchchem.com]
- 25. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application of Pyrazole Derivatives as Fatty Acid Biosynthesis Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pyrazole derivatives as inhibitors of fatty acid biosynthesis. The information is intended to guide researchers in the screening, characterization, and development of novel therapeutic agents targeting this critical metabolic pathway.
Introduction
Fatty acid biosynthesis is a fundamental cellular process responsible for the de novo synthesis of fatty acids, which are essential for energy storage, membrane structure, and signaling molecule production. Key enzymes in this pathway, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), are attractive targets for drug discovery, particularly in the fields of oncology, metabolic diseases, and infectious diseases. Pyrazole derivatives have emerged as a promising class of small molecules capable of inhibiting these enzymes and disrupting fatty acid metabolism. This document outlines the application of these compounds, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Data Presentation
The inhibitory activities of representative pyrazole derivatives against key enzymes in the fatty acid biosynthesis pathway are summarized below. This data is compiled from various studies to facilitate the comparison of compound potencies.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Acetyl-CoA Carboxylase (ACC)
| Compound ID | Structure | ACC Isoform | IC50 (nM) | Reference |
| Spiro-pyrazololactam 1 | [Insert Chemical Structure of Spiro-pyrazololactam 1] | ACC1 | 10 | [1] |
| Spiro-pyrazololactam 2 | [Insert Chemical Structure of Spiro-pyrazololactam 2] | ACC2 | 25 | [1] |
| Spiro-pyrazololactam 3 | [Insert Chemical Structure of Spiro-pyrazololactam 3] | ACC1 | 8 | [1] |
| Spiro-pyrazololactam 4 | [Insert Chemical Structure of Spiro-pyrazololactam 4] | ACC2 | 15 | [1] |
Note: The specific structures for the spiro-pyrazololactam compounds are proprietary to the cited research and are represented here generically. Please refer to the original publication for detailed chemical structures.
Table 2: Inhibitory Activity of Pyrazole Derivatives against Fatty Acid Synthase (FASN)
At present, there is a limited amount of publicly available data specifically detailing the IC50 values of pyrazole derivatives against FASN. Research in this area is ongoing, and this table will be updated as new information becomes available.
Signaling Pathways and Experimental Workflows
Fatty Acid Biosynthesis Pathway and Points of Inhibition
The following diagram illustrates the core steps of the fatty acid biosynthesis pathway, highlighting the enzymatic steps catalyzed by Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) as key points of inhibition by pyrazole derivatives.
Experimental Workflow for Screening and Characterization
The following diagram outlines a typical workflow for the screening and characterization of pyrazole derivatives as fatty acid biosynthesis inhibitors.
Experimental Protocols
Synthesis of Pyrazole Derivatives
A general method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a 1,3-diketone with a hydrazine derivative.[2]
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve the 1,3-diketone in ethanol or acetic acid in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against ACC by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.[1]
Materials:
-
Purified human ACC1 or ACC2 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 5 mM Citrate, 2 mM DTT)
-
Acetyl-CoA
-
ATP
-
[¹⁴C]-Sodium bicarbonate
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and [¹⁴C]-sodium bicarbonate.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the purified ACC enzyme.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding a small volume of strong acid (e.g., HCl).
-
Evaporate the samples to dryness to remove unreacted [¹⁴C]-bicarbonate.
-
Reconstitute the samples in water and add to scintillation vials with a scintillation cocktail.
-
Measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fatty Acid Synthase (FASN) Inhibition Assay
This protocol outlines a spectrophotometric assay to measure FASN activity by monitoring the oxidation of NADPH.
Materials:
-
Purified human FASN enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
In a 96-well plate, add the assay buffer, acetyl-CoA, and NADPH.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the purified FASN enzyme to each well.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value from the dose-response curve.
Conclusion
Pyrazole derivatives represent a versatile and promising scaffold for the development of inhibitors targeting fatty acid biosynthesis. The data and protocols presented herein provide a foundational resource for researchers to explore the therapeutic potential of these compounds. Further investigation into the structure-activity relationships and mechanisms of action of pyrazole-based inhibitors will be crucial for the advancement of novel treatments for a range of diseases characterized by dysregulated lipid metabolism.
References
Application Notes and Protocols for the Use of Pyrazole Compounds to Overcome Multidrug-Resistant Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) bacteria represents a significant threat to global health, rendering conventional antibiotic therapies ineffective.[1][2][3] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly concerning due to their ability to evade the effects of multiple antimicrobial agents.[1] This necessitates the urgent development of novel antibacterial compounds with alternative mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological properties, including potent antibacterial activity against drug-resistant strains.[1][2][4] This document provides an overview of the application of pyrazole compounds in combating MDR bacteria, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Mechanisms of Action of Antibacterial Pyrazole Derivatives
Pyrazole compounds exert their antibacterial effects through various mechanisms, often targeting essential bacterial pathways distinct from those targeted by conventional antibiotics. This multi-targeted approach can contribute to their efficacy against MDR strains. Some of the key mechanisms identified include:
-
Inhibition of DNA Gyrase: Certain pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, recombination, and repair.[1][5] This inhibition disrupts DNA synthesis, leading to bacterial cell death.
-
Cell Wall Disruption: Some pyrazole-derived hydrazones have been found to disrupt the bacterial cell wall, compromising its structural integrity and leading to cell lysis.[1]
-
Inhibition of Protein and Nucleic Acid Synthesis: Studies have indicated that certain N-(trifluoromethylphenyl) substituted pyrazoles can cause bactericidal effects by inhibiting multiple pathways, including the synthesis of cell wall components, proteins, and nucleic acids.[1]
-
Inhibition of Dihydrofolate Reductase (DHFR): Pyrazole-clubbed pyrimidine hybrids have been investigated for their potential to inhibit DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor essential for the biosynthesis of nucleotides and amino acids.[6]
Data Presentation: Efficacy of Pyrazole Compounds
The antibacterial activity of various pyrazole derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported in vitro efficacy of selected pyrazole compounds against a range of multidrug-resistant bacteria.
| Compound Class/Derivative | Target Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |
| N-Benzoic acid derived pyrazole hydrazones | Acinetobacter baumannii | 4 | - | [1] |
| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | 0.78–1.56 | - | [1] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | - | [1] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Multidrug-resistant clinical isolates of S. aureus | 1–32 | - | [1] |
| Imidazo-pyridine substituted pyrazole derivatives | Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium) | - | <1 | [1] |
| N-(trifluoromethylphenyl) derivatives | MRSA strains | 0.78 | - | [1] |
| Triazine-fused pyrazole derivatives | Staphylococcus epidermidis | 0.97 | - | [1] |
| Triazine-fused pyrazole derivatives | Enterobacter cloacae | 0.48 | - | [1] |
| Pyrazole-thiazole hybrids | S. aureus, Klebsiella planticola | 1.9-3.9 | 7.8 | [1] |
| Pyrazole-clubbed pyrimidine (Compound 5c) | MRSA | 521 µM | - | [6] |
| Pyrazoline (Compound 9) | S. aureus (including MDR strains) | 4 | - | [7] |
| Pyrazoline (Compound 9) | Enterococcus species (including MDR strains) | 4 | - | [7] |
| 4-trifluoromethylphenyl-substituted pyrazole derivative (Compound 1) | S. aureus strains | 1.56–3.12 | - | [8] |
| 4-trifluoromethylphenyl-substituted pyrazole derivative (Compound 1) | Enterococci, Bacillus subtilis, S. epidermidis | 0.78 | - | [8] |
Note: MIC and MBC values are highly dependent on the specific compound structure and the bacterial strain tested.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antibacterial potential of pyrazole compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a pyrazole compound that visibly inhibits the growth of a specific bacterium. The broth microdilution method is a standard and widely used technique.
Materials:
-
Test pyrazole compounds
-
Bacterial strains (e.g., MRSA, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 100 µL of this diluted inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum in CAMHB without any test compound.
-
Negative Control: A well containing CAMHB only.
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of a pyrazole compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
-
Incubator (37°C)
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Time-Kill Kinetics Assay
Objective: To assess the bactericidal or bacteriostatic activity of a pyrazole compound over time.
Materials:
-
Test pyrazole compound
-
Bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup: Prepare culture tubes containing the bacterial inoculum and the test compound at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without the compound.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum, while a bacteriostatic effect shows inhibition of growth without a significant reduction in viable cell count.
Visualizations
Signaling Pathway Diagram
Caption: Mechanisms of action of pyrazole compounds against bacteria.
Experimental Workflow Diagram
Caption: Workflow for discovery and evaluation of pyrazole antibacterials.
Logical Relationship Diagram
Caption: Structure-activity relationship of pyrazole compounds.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying common byproducts in 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid. The following information is designed to help identify and resolve common issues, particularly the formation of byproducts, during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may be encountered during the synthesis, purification, and analysis of this compound.
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic strategies for this compound are:
-
Knorr Pyrazole Synthesis: This involves the condensation of a hydrazine derivative (4-hydrazinobenzoic acid) with a 1,3-dicarbonyl compound (acetylacetone).
-
Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between 3,5-dimethylpyrazole and a 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid).
Q2: I am observing an unknown peak in my NMR/LC-MS analysis. What are the likely byproducts in the Knorr synthesis?
A2: In the Knorr synthesis, several byproducts can form:
-
Regioisomers: If a substituted hydrazine other than 4-hydrazinobenzoic acid were used with an unsymmetrical dicarbonyl, the formation of two regioisomeric pyrazole products would be a primary concern. However, with the symmetrical acetylacetone, this is not an issue for the pyrazole core itself. The key challenge arises from the potential for the hydrazine to react in different ways.
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the reaction can result in the formation of pyrazoline byproducts. These are often difficult to separate from the desired pyrazole.
-
Hydrazine Side Products: Hydrazine starting materials can undergo side reactions, leading to colored impurities that can give the reaction mixture a yellow or red tint.
Troubleshooting Steps for Knorr Synthesis:
-
Confirm Starting Material Purity: Ensure the purity of 4-hydrazinobenzoic acid and acetylacetone, as impurities can lead to side reactions.
-
Reaction Conditions: Ensure complete reaction by monitoring via TLC. If the reaction is sluggish, consider adjusting the temperature or reaction time. The use of a mild acid catalyst can sometimes improve the rate and yield.
-
Purification: Column chromatography on silica gel is often effective for separating the desired product from less polar pyrazoline intermediates and other impurities. Recrystallization can also be an effective final purification step.
Q3: My Ullmann condensation is giving a low yield and multiple spots on TLC. What are the potential side products?
A3: The Ullmann condensation can also present challenges with byproducts:
-
Homocoupling of Aryl Halide: The 4-halobenzoic acid can react with itself to form biphenyl derivatives.
-
Homocoupling of Pyrazole: 3,5-dimethylpyrazole can undergo self-coupling, although this is generally less common.
-
Incomplete Reaction: Unreacted 3,5-dimethylpyrazole and 4-halobenzoic acid will be present in the crude product if the reaction does not go to completion.
-
Formation of Phenolic Byproducts: Under certain conditions, the aryl halide can be hydrolyzed to the corresponding phenol (4-hydroxybenzoic acid).
Troubleshooting Steps for Ullmann Condensation:
-
Catalyst and Ligand Choice: The choice of copper source (e.g., CuI, Cu2O) and ligand is critical for the success of the Ullmann reaction. L-proline and various diamine ligands have been shown to be effective.[1]
-
Inert Atmosphere: These reactions are often sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions.
-
Temperature Control: Ullmann reactions typically require elevated temperatures. Careful optimization of the reaction temperature is necessary to ensure complete conversion without promoting decomposition or side reactions.
-
Base Selection: The choice of base (e.g., K2CO3, Cs2CO3) can significantly impact the reaction outcome. The base should be strong enough to deprotonate the pyrazole but not so strong as to cause unwanted side reactions.
Data Presentation: Byproduct Formation
The following table summarizes potential byproducts and their identifying characteristics. Quantitative data on byproduct formation is often reaction-condition dependent and should be determined empirically.
| Synthetic Route | Common Byproduct | Identification Method | Mitigation Strategy |
| Knorr Synthesis | Pyrazoline Intermediate | NMR (aliphatic protons), LC-MS (different m/z) | Ensure complete aromatization (e.g., longer reaction time, heating). |
| Knorr Synthesis | Hydrazine-derived impurities | Discoloration of reaction mixture | Use pure starting materials; charcoal treatment of the crude product. |
| Ullmann Condensation | 4,4'-Biphenyldicarboxylic acid | NMR (distinct aromatic signals), LC-MS (higher m/z) | Optimize catalyst/ligand system and reaction temperature. |
| Ullmann Condensation | 4-Hydroxybenzoic acid | LC-MS (lower m/z), comparison with standard | Ensure anhydrous conditions. |
| Both Routes | Unreacted Starting Materials | TLC, NMR, LC-MS | Monitor reaction to completion; optimize stoichiometry and reaction time. |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis
Materials:
-
4-Hydrazinobenzoic acid
-
Acetylacetone
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-hydrazinobenzoic acid (1 equivalent) in ethanol.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the ethanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Ullmann Condensation
Materials:
-
3,5-Dimethylpyrazole
-
4-Iodobenzoic acid
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3,5-dimethylpyrazole (1.2 equivalents), 4-iodobenzoic acid (1 equivalent), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K2CO3 (2 equivalents).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid/water).
Protocol 3: Analytical Method for Byproduct Identification
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method can be used to separate the desired product from unreacted starting materials and various byproducts. The retention times will vary depending on the exact conditions and column used. Coupling the HPLC to a mass spectrometer (LC-MS) will aid in the identification of the separated components by their mass-to-charge ratio.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating byproducts.
References
Technical Support Center: Troubleshooting Regioselectivity in the Functionalization of Pyrazole Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective functionalization of pyrazole rings.
General FAQs
Q1: What makes achieving regioselectivity in pyrazole functionalization challenging?
A1: The primary challenge arises from the electronic and steric similarity of the two nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2][3] Both nitrogen atoms can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 substituted regioisomers, which can be difficult to separate.[3] Similarly, the carbon atoms at positions C3, C4, and C5 have distinct electronic properties, but selective functionalization can still be challenging without the use of appropriate directing groups or reaction conditions.
Q2: What are the key factors influencing regioselectivity in pyrazole functionalization?
A2: The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: The steric hindrance of substituents on the pyrazole ring (at C3 and C5) and on the incoming reagent is a primary determinant. Functionalization generally occurs at the less sterically hindered position.[3][4]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the nitrogen atoms and the reactivity of the carbon atoms.[4]
-
Reaction Conditions: The choice of base, solvent, temperature, and catalyst can dramatically influence and even switch the regioselectivity.[1][2][3]
-
Nature of the Reagent: The electrophile or coupling partner's structure and reactivity are crucial.[1][2]
-
Kinetic vs. Thermodynamic Control: Reaction conditions can favor either the kinetically or thermodynamically more stable product.[5][6][7][8]
Troubleshooting N-Alkylation and N-Arylation
Q3: My N-alkylation of a 3-substituted pyrazole is giving me a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
A3: To favor N1-alkylation, you can employ several strategies:
-
Steric Control: If possible, ensure the substituent at the C3 position is bulkier than any at the C5 position. Alkylation will preferentially occur at the less sterically hindered N1 position.
-
Choice of Base and Solvent: The combination of a strong, non-coordinating base and a polar aprotic solvent often favors N1-alkylation. For example, using NaH in DMF or K₂CO₃ in DMSO has been shown to favor N1-alkylation.[3] Using a weaker, non-coordinating organic base like 2,6-lutidine can also provide excellent selectivity for N1-alkylation.[9]
-
Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can enhance selectivity for the less hindered nitrogen.[3]
Troubleshooting Flowchart for N-Alkylation Regioselectivity
Caption: Troubleshooting N-Alkylation Regioselectivity.
Q4: I want to selectively synthesize the N2-arylated pyrazole, but the reaction favors the N1 isomer. What conditions can I use to switch the selectivity?
A4: Achieving N2-arylation can be challenging as it is often the sterically more hindered and thermodynamically less stable isomer. However, recent advances have shown that catalyst and ligand choice in metal-catalyzed reactions can achieve this switch. For instance, in copper-catalyzed arylation with arynes, the choice of ligand can direct the arylation to either nitrogen site.[10] The use of specific additives, such as Lewis acids like TMSOTf, can promote isomerization to the thermodynamically favored N1 product, while other conditions can kinetically favor the N2 product.[11]
Table 1: Effect of Reaction Conditions on N-Alkylation/N-Arylation Regioselectivity
| Pyrazole Substrate | Reagent | Base/Catalyst | Solvent | Temperature | N1:N2 Ratio | Reference |
| 3-(Trifluoromethyl)pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | ~1:1 | [1][2] |
| 3-Phenyl-1H-pyrazole | Ethyl acrylate | None | None | - | >99.9:1 (N1) | [12][13][14] |
| 3-Substituted pyrazoles | Alkyl/Aryl halides | K₂CO₃ | DMSO | - | High N1 selectivity | [13] |
| 3,5-Dimethylpyrazole | (1-Bromoethyl)benzene | CuBr₂/TBABr | DCM:HFIP | 60 °C | Kinetic (N2 favored) | [11] |
| 3,5-Dimethylpyrazole | (1-Bromoethyl)benzene | CuBr₂/TMSOTf | DCM:HFIP | 60 °C | Thermodynamic (N1 favored) | [11] |
Troubleshooting C-H Functionalization
Q5: My electrophilic halogenation of an N-substituted pyrazole is not selective. How can I control the position of halogenation (C3, C4, or C5)?
A5: The inherent electronic properties of the pyrazole ring direct electrophilic aromatic substitution (EAS) primarily to the C4 position, which is the most electron-rich.[15] Halogenation with reagents like N-halosuccinimides (NCS, NBS, NIS) often occurs selectively at C4.
To achieve halogenation at C3 or C5, a different strategy is required, often involving directed C-H activation. The N2 nitrogen of the pyrazole ring can act as a directing group in transition-metal-catalyzed C-H functionalization, typically directing functionalization to the C5 position.[15]
Q6: I am trying to perform a metal-catalyzed cross-coupling reaction on a pyrazole ring, but I am getting a mixture of isomers or no reaction. What are the common issues?
A6: Challenges in cross-coupling reactions with pyrazoles often stem from:
-
Catalyst Inhibition: The nitrogen lone pairs of the pyrazole can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[16]
-
Poor Regioselectivity: Without a directing group, achieving regioselective C-H activation for cross-coupling can be difficult. The inherent reactivity of the C-H bonds decreases in the order C5 > C3 > C4 for deprotonation.[15]
-
Competing N-Arylation: In reactions with unprotected pyrazoles, N-arylation can be a competing side reaction.
To overcome these issues:
-
Use of Directing Groups: Installing a directing group on the N1 nitrogen is a powerful strategy to control regioselectivity. Various directing groups can steer the functionalization to either the C3 or C5 position.[17][18][19][20]
-
Protecting Groups: Using a protecting group on one of the nitrogen atoms can prevent catalyst inhibition and unwanted N-functionalization. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, can be used to direct C-H arylation and can be subsequently removed or transposed to allow for further functionalization.[21]
-
Ligand and Catalyst Choice: The choice of palladium catalyst and ligand is crucial. Precatalysts have been developed that are effective for the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including pyrazoles.[16]
Workflow for Directed C-H Functionalization
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Laboratory Synthesis of Pyrazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when scaling up the laboratory synthesis of pyrazole compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of pyrazole synthesis in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Ensure efficient mixing.[1]- Check the quality of starting materials. |
| Formation of regioisomers or other byproducts.[2] | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1][2]- Consider a different synthetic route with higher regioselectivity.[2] | |
| Product loss during workup or purification. | - Optimize extraction and recrystallization solvents and procedures.[2] | |
| Poor Regioselectivity | Reaction conditions favor the formation of multiple isomers.[2] | - Screen different solvents and catalysts.- Lowering the reaction temperature may improve selectivity.[2] |
| - Explore alternative synthetic pathways that offer better regiochemical control.[2] | ||
| Exothermic Runaway | Poor heat dissipation at a larger scale.[2] | - Immediate Action: Ensure maximum cooling is applied. If necessary, quench the reaction with a suitable agent.[2]- Future Runs: Reduce the rate of reagent addition, increase solvent volume, and ensure the cooling system is adequate for the scale.[1][2] |
| Product Degradation | The product may be unstable at elevated temperatures or in the presence of certain reagents. | - Lower the reaction and purification temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[2] |
| Difficulty in Purification | The product and impurities have similar physical properties. | - Screen a variety of solvents for recrystallization.[1]- For column chromatography, experiment with different solvent systems and stationary phases.[2] |
| - Consider converting the pyrazole to a salt to alter its solubility and facilitate purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole compounds?
A1: The primary safety concerns during scale-up synthesis often revolve around the use of hydrazine and its derivatives, as well as the potential for exothermic reactions.[2]
-
Thermal Runaway : Many pyrazole syntheses, particularly those involving hydrazine, are highly exothermic and can lead to thermal runaway if not properly controlled.[2]
-
Toxicity and Handling of Hydrazine : Hydrazine is a high-energy and toxic compound.[2] Exposure must be minimized through appropriate handling procedures and engineering controls.[2] It can also decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[2]
-
Diazonium Intermediates : Syntheses involving diazotization steps can form unstable and potentially explosive diazonium species.[4][5] Accumulation of these intermediates should be avoided.[4]
Q2: How can the exothermic nature of reactions be managed during scale-up?
A2: Managing exotherms is critical for a safe scale-up. Strategies include:
-
Slow and Controlled Addition : Add reactive reagents, such as hydrazine hydrate, slowly and in a controlled manner to the reaction mixture.[2]
-
Efficient Cooling : Ensure the reactor has adequate cooling capacity to dissipate the heat generated.[1][2] Jacketed reactors are often employed for better temperature control.[1]
-
Dilution : Using a sufficient amount of an appropriate solvent can help absorb the heat of the reaction.[2]
-
Flow Chemistry : Transitioning from batch to flow synthesis can significantly improve safety by minimizing the accumulation of hazardous intermediates and providing superior heat transfer.[4][6]
Q3: What are the common impurities encountered in pyrazole synthesis, and how can they be minimized?
A3: Common impurities may include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a frequent issue in the synthesis of substituted pyrazoles.[2][7] To minimize impurities:
-
Precise Control of Reaction Conditions : Strict control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1][2]
-
Choice of Reagents and Catalysts : The selection of appropriate starting materials and catalysts can significantly influence the regioselectivity of the reaction.[7]
-
Purification Methods : Purification is often achieved through recrystallization or column chromatography.[2] The choice of solvent for recrystallization is crucial for obtaining a high-purity product.[8]
Q4: Why does the yield of my pyrazole synthesis decrease upon scale-up?
A4: A decrease in yield during scale-up is a common problem and can be attributed to several factors related to physical and chemical parameters that differ between small and large-scale reactions.[1][4]
-
Inefficient Heat Transfer : Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[1] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[1]
-
Poor Mixing : Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.[1][9]
-
Mass Transfer Limitations : In heterogeneous reactions, the rate of reaction can be limited by the rate at which reactants are transported between phases.
Q5: How can I improve the regioselectivity of my pyrazole synthesis during scale-up?
A5: Maintaining regioselectivity is crucial when scaling up. The formation of undesired isomers is often influenced by reaction conditions.[1]
-
Temperature Control : Temperature fluctuations can impact the kinetic versus thermodynamic control of the reaction, affecting the isomeric ratio.[1] Maintain strict temperature control throughout the reaction.
-
Solvent and Catalyst Screening : The choice of solvent and catalyst can play a critical role in directing the regioselectivity.[2] Screening different options at a smaller scale before scaling up is recommended.
-
Flow Chemistry : Continuous flow reactors can offer better control over reaction parameters, leading to improved selectivity compared to batch processes.[6]
Data Presentation
Table 1: Comparison of Laboratory vs. Scale-Up Yields for a Pyrazole Synthesis
| Scale | Starting Material (Amount) | Product | Yield (%) | Reference |
| Lab-Scale | 1 g | 3,5-diamino-1H-pyrazole (Disperazol) | ~70% (crude) | [10] |
| Large-Scale | 400 g | 3,5-diamino-1H-pyrazole (Disperazol) | Not specified | [5][10] |
| Lab-Scale | 1.2 mmol | Tetrasubstituted Hydroxypyrazole | 88% | [11] |
Note: Direct comparisons of yields at different scales are often not explicitly detailed in single publications. The transition from lab to large-scale synthesis focuses on process safety and optimization, with yield maintenance or improvement being a key goal.
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Phenylhydrazine
This protocol is a representative example of the Knorr pyrazole synthesis, a common method for preparing pyrazole derivatives.[12]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Phenylhydrazine (3 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and phenylhydrazine.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (the limiting reagent is consumed), add 10 mL of water to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly to room temperature while stirring to facilitate crystallization.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.
-
The pure pyrazolone can be obtained by recrystallization from a suitable solvent like ethanol.[13]
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low yields in pyrazole synthesis scale-up.
Caption: Key challenges in transitioning from lab to large-scale pyrazole synthesis.
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 10. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
degradation and stability issues of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability issues of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on the chemistry of pyrazole-containing compounds, the primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and photodegradation. The pyrazole ring itself is relatively stable, but the overall molecule can be susceptible to degradation under certain environmental conditions such as exposure to light, heat, humidity, and reactive oxygen species.[1][2][] For instance, pyrazole derivatives with ester functional groups have been shown to be susceptible to hydrolysis.[4][5]
Q2: How can I assess the stability of my sample of this compound?
A2: A forced degradation study, also known as stress testing, is the recommended method to determine the intrinsic stability of the molecule.[2] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. These conditions typically include exposure to acid, base, oxidation, heat, and light.[2][6]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[7] For solutions, it is advisable to prepare them fresh. If long-term storage of a solution is necessary, use a dry, aprotic solvent and store at -20°C in a tightly capped vial, protected from light.[7]
Q4: I am observing unexpected peaks in my HPLC analysis of a stored sample. What could be the cause?
A4: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products.[8][9] The nature of these degradants will depend on the storage conditions. To identify them, a systematic forced degradation study should be performed, and the resulting degradants characterized using techniques like LC-MS and NMR.[6][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Poor Reproducibility in Bioassays
-
Possible Cause: Degradation of the compound in the assay medium. Pyrazole ester derivatives have been shown to degrade rapidly in buffer solutions with a pH of 8.[4][5]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm its purity and concentration before each experiment.
-
Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation at different time points.
-
Adjust Buffer pH: If degradation is observed, consider adjusting the pH of the assay buffer to a more neutral or slightly acidic range, if compatible with the assay.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock before each experiment.
-
Issue 2: Discoloration of the Solid Compound
-
Possible Cause: This could be due to photodegradation or oxidation upon exposure to light and/or air.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Re-analyze the discolored material using techniques like melting point, NMR, and HPLC to check for impurities.
-
Review Storage Conditions: Ensure the compound is stored in a light-protected (amber vial or wrapped in foil) and airtight container.[7]
-
Inert Atmosphere: For highly sensitive batches, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 3: Inconsistent Results in Formulation Studies
-
Possible Cause: Interaction with excipients or degradation under specific formulation conditions.
-
Troubleshooting Steps:
-
Excipient Compatibility Study: Perform compatibility studies by mixing the compound with individual excipients and storing them under accelerated conditions (e.g., elevated temperature and humidity). Analyze for degradation over time.
-
Forced Degradation of Formulation: Subject the final formulation to forced degradation studies to identify potential degradation products specific to the formulation.
-
pH of Formulation: Ensure the pH of the final formulation is in a range where the compound is stable.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to light in a photostability chamber according to ICH guidelines.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by a stability-indicating HPLC method. Compare the chromatograms with that of an untreated control sample.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for separating the parent compound from its degradation products.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector. A wavelength around 250 nm can be a good starting point.[6]
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 N HCl | 24 h | 60°C | |||
| 0.1 N NaOH | 24 h | 60°C | |||
| 3% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | 48 h | 70°C | |||
| Photolytic (Solid) | ICH Guideline | Photostability Chamber | |||
| Photolytic (Solution) | ICH Guideline | Photostability Chamber |
*RT = Retention Time
Visualizations
Caption: Workflow for investigating the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
how to minimize impurities in microwave-assisted pyrazole synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of pyrazoles. Our goal is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of pyrazoles and provides actionable solutions.
Issue 1: Low Yield of the Desired Pyrazole Product
-
Question: My microwave-assisted pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in microwave-assisted pyrazole synthesis can stem from several factors. A primary cause can be non-optimal reaction conditions. The efficiency of microwave heating is highly dependent on the dielectric properties of the reactants and the solvent. Uneven heating can lead to localized overheating and degradation of starting materials or the product.[1] Additionally, the reaction time and temperature may not be suitable for your specific substrates.
Troubleshooting Steps:
-
Optimize Microwave Parameters: Systematically vary the microwave power and irradiation time.[2] Start with a lower power setting and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Solvent Selection: Ensure you are using a solvent with a high dielectric constant for efficient microwave absorption. Polar protic solvents like ethanol are often effective.[3] In some cases, solvent-free conditions with a solid support can also be beneficial.[2]
-
Catalyst Choice: If applicable, the choice and amount of catalyst are crucial. For syntheses involving chalcones and hydrazines, a catalytic amount of acetic acid in ethanol is commonly used.[4][5][6]
-
Reagent Stoichiometry: Verify the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude pyrazole product contains several impurities. What are the likely side products and how can I minimize their formation?
-
Answer: Impurities in microwave-assisted pyrazole synthesis often arise from side reactions or incomplete conversion of starting materials. Common impurities can include unreacted chalcones or hydrazines, intermediates from incomplete cyclization, and products from degradation or side reactions due to localized overheating.[1]
Common Impurities and Solutions:
-
Unreacted Starting Materials: This is often a sign of incomplete reaction.
-
Solution: Increase the reaction time or temperature. Ensure efficient stirring to promote reactant interaction. Consider adjusting the stoichiometry of the reactants.
-
-
Incomplete Cyclization Products (e.g., Hydrazones): The initial condensation product of a chalcone and hydrazine may not have fully cyclized.
-
Solution: Ensure the reaction conditions (temperature and time) are sufficient for the cyclization step. The presence of an acid or base catalyst can facilitate this step.
-
-
Side Products from Chalcone Reactions: Chalcones can undergo other reactions, such as Michael addition, if appropriate nucleophiles are present.
-
Solution: Carefully control the reaction conditions and ensure the purity of your starting materials.
-
-
Degradation Products: Localized overheating, a potential issue in microwave synthesis, can lead to the decomposition of reactants or the desired product.[1]
-
Solution: Use a suitable microwave-absorbing solvent to ensure more uniform heating. Reduce the microwave power and consider using pulsed heating cycles.
-
-
Issue 3: Difficulty in Purifying the Pyrazole Product
-
Question: I am struggling to purify my synthesized pyrazole. What purification strategies are most effective?
-
Answer: Effective purification begins with minimizing impurities during the reaction. Once the reaction is complete, several techniques can be employed:
-
Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives. Common solvent systems include ethanol, ethanol/water mixtures, or isopropanol/water mixtures.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification method. A gradient of ethyl acetate in hexane is a common eluent system.
-
Trituration: In some cases, washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can significantly improve purity.[7] For example, washing with diethyl ether or a cold mixture of ethanol and water can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave irradiation for pyrazole synthesis compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for pyrazole synthesis. These include significantly reduced reaction times (minutes versus hours), often leading to higher yields and cleaner reaction profiles with fewer byproducts.[8][9][10] The rapid and efficient heating provided by microwaves can also enable reactions that are difficult to achieve with conventional heating.[8]
Q2: How do I choose the right solvent for my microwave-assisted pyrazole synthesis?
A2: The choice of solvent is critical for the success of a microwave-assisted reaction. The solvent should have a high dielectric constant to efficiently absorb microwave energy and heat the reaction mixture. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used.[3][8] Solvent-free reactions are also an environmentally friendly option and can be very effective, sometimes in the presence of a solid support to aid in energy absorption.[2]
Q3: Can I use a domestic microwave oven for my synthesis?
A3: While some simple reactions can be performed in a modified domestic microwave oven, it is generally not recommended for safety reasons. Laboratory-grade microwave reactors are specifically designed with features for temperature and pressure control, which are essential for safe and reproducible synthesis, especially when working with volatile organic solvents in sealed vessels.[7]
Q4: My reaction involves a solid starting material that is not dissolving well. How can this affect the outcome?
A4: Poor solubility of reactants can lead to inefficient heating and incomplete reactions. It is crucial to ensure proper stirring of the reaction mixture.[11] If a reactant has poor solubility, consider using a co-solvent to improve its dissolution or increasing the reaction volume, being mindful of the microwave vial's capacity.[11]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Pyrazoles from Chalcones
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol), the appropriate hydrazine derivative (1.1 mmol), and a suitable solvent (e.g., 5 mL of ethanol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Vial Sealing: Securely seal the reaction vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature (e.g., 100-120 °C), maximum power (e.g., 150-300 W), and reaction time (e.g., 5-15 minutes).
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Work-up and Isolation:
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Microwave Reaction Conditions for Pyrazole Synthesis
| Entry | Microwave Power (W) | Time (min) | Solvent | Catalyst | Yield (%) |
| 1 | 100 | 10 | Ethanol | Acetic Acid | 65 |
| 2 | 200 | 10 | Ethanol | Acetic Acid | 85 |
| 3 | 300 | 10 | Ethanol | Acetic Acid | 92 |
| 4 | 300 | 5 | Ethanol | Acetic Acid | 88 |
| 5 | 300 | 15 | Ethanol | Acetic Acid | 90 |
| 6 | 300 | 10 | DMF | Acetic Acid | 78 |
| 7 | 300 | 10 | Ethanol | None | 45 |
This table is a representative example based on typical optimization studies and does not reflect a single specific experiment.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Pyrazole Yield
Caption: A logical workflow for troubleshooting low yields in microwave-assisted pyrazole synthesis.
Diagram 2: Relationship Between Reaction Parameters and Impurity Formation
Caption: The influence of reaction parameters on the formation of common impurities.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. m.youtube.com [m.youtube.com]
refining cyclocondensation protocols for higher purity products
Welcome to the technical support center for cyclocondensation reaction refinement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial parameters to consider when optimizing a cyclocondensation reaction for high purity? A1: The most critical parameters to evaluate initially are the choice of solvent, reaction temperature, and the type of catalyst (if any). The solvent can influence reactant solubility, reaction rate, and in some cases, product selectivity.[1] Temperature directly affects the reaction kinetics; however, excessively high temperatures can often lead to the formation of side products.[2] The catalyst, whether acidic or basic, is fundamental to promoting the desired cyclization pathway and should be screened early in the optimization process.[3]
Q2: How can I monitor the progress of my reaction to prevent the formation of impurities from over-reaction? A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress.[4][5] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can observe the consumption of reactants and the formation of the product. Once the starting material spot disappears and the product spot appears prominent, the reaction can be stopped to prevent potential degradation or the formation of byproducts.
Q3: My product is forming, but the yield is consistently low. What are the likely causes and solutions? A3: Low yields can stem from several factors:
-
Inefficient Catalyst: The catalyst may be inactive or used in a suboptimal amount. Ensure the catalyst is fresh and consider screening different catalyst loadings.[1]
-
Suboptimal Temperature: The reaction may require higher or lower temperatures for optimal conversion. A temperature screen is recommended.[2]
-
Reactant Purity: Impurities in starting materials can inhibit the reaction.[1] Verify the purity of your reactants before starting.
-
Reversibility: The reaction may be reversible. Consider methods to remove a byproduct (e.g., water via a Dean-Stark trap) to drive the equilibrium towards the product.
Q4: I'm observing significant side product formation. How can I improve the selectivity of my reaction? A4: Side product formation is often a result of non-optimal reaction conditions. To improve selectivity:
-
Adjust Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.
-
Change Solvent: The polarity of the solvent can influence which reaction pathway is favored.
-
Modify Stoichiometry: Carefully controlling the molar ratios of your reactants can minimize side reactions caused by an excess of one component.
-
Order of Addition: In some cases, the order in which reactants are added to the vessel can significantly impact the product distribution.
Troubleshooting Guide: Common Purity Issues
Problem 1: The final product is contaminated with unreacted starting materials.
-
Cause: Incomplete conversion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction with TLC until starting materials are fully consumed.
-
Increase Temperature: Gradually increase the temperature in small increments (e.g., 10 °C) to drive the reaction to completion, but be mindful of potential side product formation.[2]
-
Check Catalyst: Ensure the catalyst is active and present in a sufficient amount.
-
Problem 2: The crude product is a persistent oil and fails to crystallize.
-
Cause: The product may be inherently an oil at room temperature, or impurities are preventing crystallization.
-
Solution:
-
Column Chromatography: This is the most reliable method for purifying oils or solids that are difficult to crystallize.[6]
-
Trituration: If the impurities are highly soluble in a specific solvent while the desired product is not, washing the crude oil with this solvent can remove the impurities, potentially inducing crystallization.[7]
-
Vacuum Distillation: For low molecular weight, thermally stable oils, distillation under vacuum can be an effective purification method.[6]
-
Problem 3: Multiple spots are observed on TLC, indicating a mixture of products.
-
Cause: Formation of isomers or byproducts due to competing reaction pathways.
-
Solution:
-
Re-optimize Conditions: Revisit the initial reaction parameters (solvent, temperature, catalyst) as detailed in the optimization workflow below. A change in conditions can favor one pathway over others.[4]
-
Use a More Selective Catalyst: Some catalysts are designed to favor the formation of a specific regioisomer.
-
Purification: If optimization does not resolve the issue, column chromatography is the standard method for separating isomers and byproducts.[7]
-
Data Presentation: Optimizing Reaction Conditions
The following table illustrates a typical outcome of a solvent and temperature screen for a generic cyclocondensation reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Toluene | 110 | 12 | 65 | 85 |
| 2 | Ethanol | 78 | 18 | 72 | 91 |
| 3 | Acetonitrile | 82 | 12 | 85 | 96 |
| 4 | Dioxane | 100 | 10 | 81 | 93 |
| 5 | Water | 100 | 24 | 55 | 98 |
| 6 | Acetonitrile | 60 | 24 | 78 | 99 |
Visualized Workflows and Logic
The following diagrams illustrate standard workflows for optimizing and troubleshooting cyclocondensation reactions.
Caption: A typical workflow for optimizing a cyclocondensation reaction for high purity.
Caption: A troubleshooting flowchart for diagnosing and resolving product purity issues.
Experimental Protocols
Protocol 1: General Procedure for a Biginelli-type Cyclocondensation
This protocol provides a general framework for the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Catalyst (e.g., HCl, 5 mol%)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and ethanol.
-
Begin stirring the mixture to create a suspension or solution.
-
Add the catalyst (e.g., concentrated HCl) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every hour.[1]
-
Once the reaction is complete (typically 2-4 hours, indicated by the disappearance of the aldehyde spot), remove the heat source and allow the mixture to cool to room temperature.
-
As the solution cools, the product often precipitates. If not, the volume can be reduced under vacuum or the flask can be cooled in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.
-
Dry the product under vacuum to obtain the crude dihydropyrimidinone (DHPM).
Protocol 2: Purification by Recrystallization
This protocol is used to purify the crude solid product obtained from the reaction.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks, hot plate, filter paper, Buchner funnel
Procedure:
-
Select a suitable solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Ethanol is often a good starting point for DHPMs.
-
Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add small portions of hot solvent until the solid product just completely dissolves. Avoid adding a large excess of solvent.[8]
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove all traces of solvent. The purity can then be confirmed by melting point analysis, TLC, and spectroscopic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
solvent selection guide for optimizing pyrazole synthesis efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of their pyrazole synthesis through strategic solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for pyrazole synthesis and how do they impact the reaction?
The choice of solvent is a critical parameter in pyrazole synthesis, significantly influencing reaction rates, yields, and even regioselectivity. Solvents are broadly categorized based on their polarity.
-
Polar Protic Solvents: Alcohols like ethanol and methanol are frequently used, particularly in traditional methods like the Knorr synthesis.[1][2] They are effective at dissolving a wide range of reactants.
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) can lead to better results, especially in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones, by accelerating dehydration steps.[1]
-
Non-Polar Solvents: Toluene is an example of a non-polar solvent that has been used, although in some cases, it may not be the optimal choice, leading to no reaction.[3]
-
Green Solvents: In an effort to make synthesis more environmentally friendly, green solvents are gaining traction. Water, deep eutectic solvents (DESs), and polyethylene glycol (PEG-400) are being explored as sustainable alternatives.[4][5][6] DESs, in particular, are noted for their biodegradability, low toxicity, and ability to dissolve a wide range of compounds, often leading to accelerated reaction rates and high selectivity.[5]
-
Solvent-Free Conditions: Microwave-assisted synthesis can often be performed under solvent-free conditions, which is an environmentally friendly approach.[2][7][8][9]
Q2: How does solvent polarity affect the regioselectivity of pyrazole synthesis?
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomeric mixtures is a common challenge.[10] The solvent can play a crucial role in controlling which isomer is preferentially formed. For instance, in the synthesis of N-methylpyrazoles, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[11] Aprotic polar solvents generally favor the formation of the Michael addition product, while protic polar solvents favor the formation of the pyrazole.[3]
Q3: I am observing a low yield in my pyrazole synthesis. What are the common causes related to the solvent?
Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors, with solvent choice being a primary one.[10][12]
-
Suboptimal Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion and low yield.
-
Side Reactions: The solvent can influence the prevalence of side reactions. For example, some solvents might promote the degradation of starting materials or intermediates, especially at elevated temperatures.[13]
-
Product Precipitation: In some cases, the desired product may be insoluble in the reaction solvent and precipitate out, which can sometimes be advantageous for isolation but may also hinder reaction completion if it traps starting materials.
Q4: Are there any "green" or environmentally friendly solvent options for pyrazole synthesis?
Yes, there is a significant push towards developing more sustainable synthetic methods for pyrazoles.[14]
-
Water: Water is an excellent green solvent for certain pyrazole syntheses, particularly in multicomponent reactions.[4]
-
Deep Eutectic Solvents (DESs): DESs are gaining popularity as green reaction media.[5] They are biodegradable, have low toxicity, and can be highly effective in promoting pyrazole synthesis, sometimes acting as both solvent and catalyst.[5]
-
Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) often allows for reactions to be conducted without any solvent, which is a very green approach.[2][7][8][9]
Troubleshooting Guides
Guide 1: Low Yield
If you are experiencing low yields in your pyrazole synthesis, consider the following troubleshooting steps related to solvent selection:
dot
Caption: Troubleshooting workflow for addressing low pyrazole synthesis yield.
Guide 2: Formation of Regioisomers
When dealing with unsymmetrical starting materials, controlling regioselectivity is key.
dot
Caption: Workflow for improving regioselectivity in pyrazole synthesis.
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Entry | Starting Materials | Solvent | Catalyst | Yield (%) | Reference |
| 1 | Phenylhydrazine, Ethyl Acetoacetate, 2-Naphthol, Arylaldehyde | CeO2/SiO2 | Water | 85-92 | [4] |
| 2 | Hydrazines, 1,3-Diketones | DMF, NMP, DMAc | HCl | Good Yields | [1] |
| 3 | Isocyanides, Dialkyl Acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Acetone | None | 75 | [8] |
| 4 | Isocyanides, Dialkyl Acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Solvent-free | TBAB | 75-86 | [8] |
| 5 | Phenylhydrazine, Aldehydes, Malononitrile | Aqueous Media | Sodium p-toluenesulfonate | Up to 97% | [15] |
Table 2: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (desired:undesired) | Reference |
| 1 | 1,1,1-Trifluoro-4-phenylbutane-2,4-dione | Ethanol | 1:1 | [11] |
| 2 | 1,1,1-Trifluoro-4-phenylbutane-2,4-dione | TFE | 9:1 | [11] |
| 3 | 1,1,1-Trifluoro-4-phenylbutane-2,4-dione | HFIP | >99:1 | [11] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
dot
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Detailed Method for Microwave-Assisted, Solvent-Free Pyrazole Synthesis
Adapted from a general procedure for the synthesis of pyrazolone derivatives.[16]
-
Reactant Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1 mmol), the hydrazine derivative (1.1 mmol), and if required, a catalytic amount of a suitable promoter (e.g., an acid or base).
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a set power (e.g., 420 W) for a predetermined time (e.g., 5-15 minutes). The optimal power and time should be determined experimentally.
-
Cooling and Isolation: After irradiation, allow the reaction mixture to cool to room temperature.
-
Purification: The crude product can often be purified by trituration with a suitable solvent (e.g., ethyl acetate) followed by filtration. Further purification can be achieved by recrystallization or column chromatography if necessary.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction temperature for electrophilic amination in pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis via electrophilic amination, with a specific focus on managing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for electrophilic amination in pyrazole synthesis?
The optimal reaction temperature for electrophilic amination in pyrazole synthesis is highly dependent on the specific substrates, aminating agent, and solvent used. However, a general temperature range observed in various reported procedures is between room temperature and reflux conditions. For instance, some syntheses are carried out efficiently at room temperature, while others require heating to temperatures around 60-95 °C to proceed at a reasonable rate and achieve good yields.[1][2][3] In some cases, temperatures as high as 120 °C in a sealed vessel have been employed to ensure complete conversion.[4]
Q2: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?
Low conversion rates can often be attributed to suboptimal reaction temperatures.[5] If your reaction is proceeding slowly, gradually increasing the temperature is a reasonable troubleshooting step. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the effect of the temperature change.[6] It is important to increase the temperature incrementally, as excessive heat can lead to the formation of side products or decomposition of reactants and products.[7]
Q3: I am observing significant side product formation. Could the reaction temperature be the cause?
Yes, incorrect reaction temperature is a common reason for the formation of unwanted side products.[8] High temperatures can sometimes favor side reactions such as the homocoupling of aryl halide starting materials in metal-catalyzed N-arylation reactions.[5] In some cases, temperature can be used to control the divergent synthesis of different products. For example, by simply tuning the reaction temperature, one can selectively obtain either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials.[1][9] If you are observing unexpected byproducts, consider lowering the reaction temperature.
Q4: How does temperature affect the regioselectivity of pyrazole synthesis?
Temperature, in conjunction with the solvent system, can influence the regioselectivity of the reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds.[10][11] While solvent choice often plays a more direct role in controlling which regioisomer is formed, temperature can affect the reaction kinetics and potentially the ratio of the products. For some reactions, it has been noted that changes in reaction temperature had a less significant impact on regioselectivity compared to the choice of solvent.[10]
Q5: Are there any safety concerns related to temperature control in electrophilic amination?
Many electrophilic aminating agents are energetic materials and can be explosive.[10] It is crucial to handle these reagents with care and to control the reaction temperature diligently. Exothermic reactions should be carefully monitored, and appropriate cooling measures should be in place. When performing reactions under microwave irradiation, the lack of precise temperature and pressure control in domestic ovens can be hazardous.[3] Always consult the safety data sheets (SDS) of your reagents and follow established laboratory safety protocols.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Solutions |
| Low or No Product Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[5][6] |
| Temperature is too high, leading to decomposition of starting materials, intermediates, or the final product. | Lower the reaction temperature. Screen a range of temperatures to find the optimal condition.[7] | |
| Formation of Multiple Products/Side Products | The reaction temperature is favoring the formation of undesired side products. | Lower the reaction temperature to see if the formation of side products is suppressed.[5] |
| The reaction is a temperature-controlled divergent synthesis where different temperatures yield different products. | Carefully control the reaction temperature to favor the formation of the desired product.[1][9] | |
| Poor Regioselectivity | The reaction temperature is influencing the kinetic vs. thermodynamic control of the regioselective step. | While solvent is often the primary factor, try running the reaction at a lower temperature to see if it improves the regiomeric ratio.[10] |
| Reaction Appears Uncontrolled or Exothermic | The reaction is highly exothermic, and the heat generated is not being effectively dissipated. | Ensure efficient stirring and consider using an ice bath to control the initial stages of the reaction, especially during the addition of reagents. For larger-scale reactions, a properly calibrated reactor with temperature control is essential. |
Data Presentation
Table 1: Effect of Temperature on Pyrazole Synthesis Yield
| Reactants | Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1a & [HDBU][OAc] | - | Ionic Liquid | 95 | 12 | 85 | [1] |
| 1a & DBU | - | EtOH | 95 | 12 | 65 | [1] |
| 3,5-dimethyl-1H-pyrazole & ethyl propiolate | - | DCE | 60 | 8 | 90 | [2] |
| 3-phenyl-1H-pyrazole & ethyl propiolate | - | DCE | 60 | 8 | 66 | [2] |
| N'-benzylidene tolylsulfonohydrazides & ethyl 4,4,4-trifluoro-3-oxobutanoate | - | - | 60 | - | Improved Yield | [3] |
Note: This table presents a selection of data from the cited literature to illustrate the impact of temperature on reaction outcomes. For detailed conditions, please refer to the original publications.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Amination in Pyrazole Synthesis (Temperature-Controlled)
This protocol is a generalized procedure based on common practices in the literature and should be adapted for specific substrates and reagents.
Materials:
-
Pyrazole precursor (e.g., 1,3-dicarbonyl compound)
-
Electrophilic aminating agent (e.g., substituted hydrazine)
-
Anhydrous solvent (e.g., DMF, EtOH, DCE)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
Heating/cooling system with accurate temperature control
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the pyrazole precursor and the chosen anhydrous solvent.
-
Stir the solution at the desired initial temperature (e.g., room temperature or 0 °C).
-
Slowly add the electrophilic aminating agent to the reaction mixture. For highly reactive or exothermic reactions, maintain a low temperature during addition.
-
Once the addition is complete, adjust the temperature to the desired reaction temperature (e.g., 60-95 °C).
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting workflow for addressing temperature-related issues in pyrazole synthesis.
Caption: Illustration of temperature as a controlling factor in divergent pyrazole synthesis.
Caption: A simplified experimental workflow for electrophilic amination in pyrazole synthesis.
References
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
simplified work-up procedure for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with a simplified work-up procedure for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, along with troubleshooting advice and frequently asked questions to address common experimental challenges.
Simplified Work-up Procedure: Troubleshooting Guide
This guide addresses potential issues that may arise during the work-up of this compound, following a typical synthesis involving the reaction of 4-hydrazinobenzoic acid with acetylacetone.
| Problem | Potential Cause | Recommended Solution |
| Product does not precipitate upon acidification. | - Insufficient acidification. - Product concentration is too low. - Presence of excess organic solvent. | - Check the pH with pH paper to ensure it is strongly acidic (pH 1-2). Add more acid if necessary. - If the reaction volume is large, concentrate the aqueous layer under reduced pressure before acidification. - If a co-solvent was used in the reaction, remove it under reduced pressure before beginning the work-up. |
| Oily product is obtained instead of a solid. | - Presence of impurities. - Incomplete removal of the organic extraction solvent. | - Wash the crude solid with a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities. - Ensure the product is thoroughly dried under vacuum to remove residual solvent. Recrystallization may be necessary. |
| Low yield of the final product. | - Incomplete reaction. - Product loss during extraction. - Incomplete precipitation. | - Monitor the reaction by TLC to ensure completion before starting the work-up. - Perform multiple extractions with a smaller volume of organic solvent to ensure complete transfer of the product. - Cool the acidified aqueous solution in an ice bath to maximize precipitation. |
| Product is discolored (yellow or brown). | - Presence of colored impurities from the starting materials or side reactions. | - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). - Treat a solution of the product with activated charcoal before recrystallization. |
| Difficulty separating the aqueous and organic layers during extraction. | - Formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant simplification in this work-up procedure?
A1: The key simplification is the use of an acid-base extraction. Since the target molecule contains a carboxylic acid group, it can be selectively deprotonated with a base to form a water-soluble carboxylate salt. This allows for the easy removal of non-acidic impurities by washing with an organic solvent. The product is then readily precipitated by re-acidifying the aqueous layer.
Q2: Why is it important to remove the reaction solvent before starting the work-up?
A2: Many pyrazole syntheses are performed in solvents like ethanol or DMF.[1][2] These solvents are miscible with water and can interfere with the partitioning of the product and impurities during the extraction process. Removing the reaction solvent ensures a clean separation between the aqueous and organic phases.
Q3: Can I use a different base for the extraction?
A3: Yes, other aqueous bases like potassium carbonate or sodium carbonate can be used. However, sodium hydroxide is a strong base that will ensure complete deprotonation of the benzoic acid. If using weaker bases, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the carboxylic acid.
Q4: My final product shows a broad melting point. What should I do?
A4: A broad melting point indicates the presence of impurities. Recrystallization is the most effective method for purifying the final product. A common solvent system for this compound is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.
Q5: Is column chromatography necessary for purification?
A5: While column chromatography can be used for purification, this simplified work-up procedure is designed to minimize its necessity. For most applications, the purity achieved through the acid-base extraction followed by recrystallization should be sufficient. If very high purity is required, or if recrystallization fails to remove a particular impurity, then column chromatography on silica gel may be employed.
Experimental Protocol: Simplified Work-up
This protocol outlines the steps for the work-up and purification of this compound.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., ethanol) by rotary evaporation.
-
Dissolution: Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate.
-
Basic Extraction: Transfer the ethyl acetate solution to a separatory funnel and extract with an aqueous solution of 1 M sodium hydroxide. The product will move into the aqueous layer as its sodium salt.
-
Organic Wash: Discard the organic layer, which contains non-acidic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum.
-
Recrystallization (Optional): For higher purity, recrystallize the solid from an ethanol/water mixture.
Workflow and Data
Simplified Work-up Workflow
Caption: Simplified work-up workflow for this compound.
Expected Yield and Purity
| Parameter | Value | Notes |
| Typical Yield | 75-90% | Yield is dependent on the reaction conditions and scale. |
| Purity after Work-up | >95% | As determined by 1H NMR. |
| Purity after Recrystallization | >99% | As determined by 1H NMR and HPLC. |
| Melting Point | 210-212 °C | Literature values may vary slightly.[3] |
References
Validation & Comparative
Comparative Guide to HPLC Purity Validation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity validation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid. The information presented is based on established analytical principles for aromatic carboxylic acids and related pharmaceutical compounds, offering a framework for method development and selection.
Introduction
This compound is a heterocyclic aromatic carboxylic acid of interest in pharmaceutical research and development. Accurate and robust purity assessment is critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide compares two isocratic RP-HPLC methods:
-
Method A: Ion-Suppression RP-HPLC. This common approach utilizes a low pH mobile phase to suppress the ionization of the acidic analyte, leading to enhanced retention and improved peak shape on a C18 stationary phase.
-
Method B: Alternative Selectivity RP-HPLC. This method employs a different stationary phase (phenyl-hexyl) to offer alternative selectivity for the main compound and its potential impurities, which can be crucial for resolving closely eluting species.
The selection of an appropriate HPLC method is often a balance between achieving adequate separation of all potential impurities and maintaining a practical and robust analytical procedure.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Hypothetical impurities:
-
Impurity I: 4-hydrazinobenzoic acid (starting material)
-
Impurity II: 2,4-pentanedione (starting material)
-
Impurity III: 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (positional isomer)
-
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (≥99%)
-
Phosphoric acid (≥85%)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) was used.
Chromatographic Conditions
| Parameter | Method A: Ion-Suppression RP-HPLC | Method B: Alternative Selectivity RP-HPLC |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile:Water (55:45, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Concentration | 0.5 mg/mL in Methanol | 0.5 mg/mL in Methanol |
Experimental Workflow
The following diagram outlines the general workflow for the comparison of the two HPLC methods.
Caption: Workflow for comparing two HPLC methods for purity analysis.
Data Presentation and Comparison
The performance of each method was evaluated based on its ability to separate the main peak from potential process-related impurities and degradation products. The following table summarizes the hypothetical chromatographic data obtained from a spiked sample containing this compound and three potential impurities.
| Analyte | Method A: Ion-Suppression RP-HPLC | Method B: Alternative Selectivity RP-HPLC |
| Retention Time (min) | Resolution (Rs) | |
| Impurity I (4-hydrazinobenzoic acid) | 3.2 | - |
| Impurity II (2,4-pentanedione) | 4.5 | 3.8 |
| This compound | 8.1 | 8.5 |
| Impurity III (positional isomer) | 8.5 | 1.6 |
Analysis of Results:
-
Resolution: Method B provided superior resolution between the main analyte and its positional isomer (Impurity III), with an Rs value of 2.5 compared to 1.6 for Method A. A resolution of greater than 2 is generally desired for baseline separation.
-
Peak Shape: Both methods produced acceptable peak symmetry, with asymmetry factors close to 1.
-
Retention: Method B resulted in a longer retention time for the main analyte, which can be beneficial for resolving early-eluting impurities.
-
Selectivity: The change in stationary phase from C18 to Phenyl-Hexyl in Method B offered a different selectivity profile, which was advantageous in separating the closely related positional isomer.
Logical Relationship of Purity Analysis
The following diagram illustrates the logical flow from sample analysis to the final purity determination.
Caption: Logical flow for calculating percentage purity from HPLC data.
Conclusion and Recommendations
Based on the comparative data, Method B (Alternative Selectivity RP-HPLC) is the recommended approach for the purity validation of this compound. The superior resolution of the critical peak pair (analyte and its positional isomer) provided by the phenyl-hexyl column ensures a more accurate and reliable purity assessment.
While Method A (Ion-Suppression RP-HPLC) is a viable option and may be suitable for routine analysis where the positional isomer is not a significant impurity, Method B offers greater confidence in the separation of all potential impurities.
Further method validation according to ICH guidelines (including linearity, accuracy, precision, and robustness) would be required before implementation for quality control purposes. It is also recommended to use mass spectrometry (LC-MS) for peak identification and to confirm the identity of any unknown impurities. The principles of reversed-phase HPLC for aromatic carboxylic acids are well-established, and these methods provide a strong foundation for developing a fully validated analytical procedure.[1]
References
A Comparative Analysis of Pyrazole Synthesis Methodologies for Researchers and Drug Development Professionals
An objective guide to the performance, protocols, and underlying principles of key pyrazole synthesis strategies, supported by experimental data.
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and drug development. Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1] The versatile nature of the pyrazole scaffold has led to the development of numerous synthetic methodologies. This guide provides a comparative analysis of prominent pyrazole synthesis techniques, offering researchers and scientists a comprehensive overview to inform their synthetic strategies.
Knorr Pyrazole Synthesis: The Classic Approach
The Knorr pyrazole synthesis, first reported in 1883, is a foundational and widely employed method for constructing the pyrazole ring.[2][3][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6][7]
The reaction's regioselectivity can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[2][8] For instance, with unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.[2]
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)[9]
-
Reactants:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine in ethanol.
-
Carefully add ethyl acetoacetate to the solution. The reaction is slightly exothermic.
-
Heat the reaction mixture under reflux for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes and ketones, such as chalcones, with hydrazine derivatives.[2][9] This approach is versatile, allowing for the synthesis of a wide range of substituted pyrazoles. The reaction typically proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to form the pyrazoline intermediate, which is then oxidized to the pyrazole.[10][11] One-pot strategies have been developed where the chalcone is generated in situ followed by cyclization.[12][13][14]
Experimental Protocol: One-Pot Synthesis of Pyrazoles from Chalcones[16]
-
Reactants:
-
α,β-Unsaturated aldehyde or ketone (1.0 equivalent)
-
Hydrazine salt (e.g., hydrazine hydrate or phenylhydrazine hydrochloride) (1.2 equivalents)
-
Molecular Iodine (I₂) (as an oxidizing agent)
-
Ethanol (solvent)
-
-
Procedure:
-
In a reaction vessel, combine the α,β-unsaturated carbonyl compound and the hydrazine salt in ethanol.
-
Add a catalytic amount of molecular iodine.
-
Reflux the reaction mixture for a specified time, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful and atom-economical method for constructing the pyrazole ring. This reaction typically involves the cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or an alkene.[15][16] A key advantage of this method is the high degree of regioselectivity that can often be achieved.[17] The reaction can proceed under thermal conditions, and in some cases, without the need for a catalyst, making it a "green" synthetic route.[18]
Experimental Protocol: Catalyst-Free 1,3-Dipolar Cycloaddition[20]
-
Reactants:
-
Diazo compound (e.g., ethyl diazoacetate) (1.0 equivalent)
-
Alkyne (e.g., dimethyl acetylenedicarboxylate) (1.2 equivalents)
-
-
Procedure:
-
In a suitable reaction vessel, mix the diazo compound and the alkyne.
-
Heat the mixture (e.g., at 80-100 °C) under solvent-free conditions.
-
Monitor the reaction by ¹H NMR to follow the consumption of the diazo substrate.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The excess, more volatile alkyne can be removed by evaporation under reduced pressure to afford the pure pyrazole product, often without the need for further purification.
-
Modern Synthetic Approaches: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][19][20] For pyrazole synthesis, microwave irradiation can significantly enhance the efficiency of classical methods like the Knorr synthesis and reactions involving chalcones.[1][14][21][22]
Experimental Protocol: Microwave-Assisted Synthesis from Chalcones[1]
-
Reactants:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
-
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone, hydrazine derivative, ethanol, and glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
-
Comparative Performance Data
The following tables summarize quantitative data for the different pyrazole synthesis methodologies, providing a basis for comparison of their performance.
Table 1: Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Not specified | 95% | [23] |
| 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | Reflux | 63% | [23] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | Room Temperature | 59-98% | [2] |
Table 2: Synthesis from α,β-Unsaturated Carbonyls
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Chalcone | Phenylhydrazine | Acetic acid, Iodine | Not specified | 70% | [23] |
| α,β-unsaturated aldehydes/ketones | Hydrazine salts | I₂/Ethanol | Reflux | up to 92% | [24] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Arylhydrazines | Acetic acid | 120 °C, 7-10 min (Microwave) | 68-86% | [19] |
Table 3: 1,3-Dipolar Cycloaddition
| Diazo Compound | Alkyne | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| α-diazocarbonyl compounds | Electron-poor alkynes | None (thermal) | Solvent-free, heating | High | [15][18] |
| Ethyl diazoacetate | Aryl α-diazoarylacetacetates | Not specified | Not specified | 77-90% | [3] |
Table 4: Microwave-Assisted vs. Conventional Synthesis of Phenyl-1H-pyrazoles [1]
| Method | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted | 60 | 5 min | 91-98 |
| Conventional Heating | 75 | 2 hours | 73-90 |
Conclusion
The choice of a pyrazole synthesis methodology depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency and environmental impact.
-
The Knorr synthesis remains a robust and reliable method, particularly for the synthesis of polysubstituted pyrazoles from readily available 1,3-dicarbonyl compounds.[3]
-
Synthesis from α,β-unsaturated carbonyls offers a versatile route to a wide array of pyrazole derivatives, with one-pot variations enhancing its efficiency.[12][13]
-
1,3-Dipolar cycloaddition provides an elegant and often highly regioselective and atom-economical approach, with the potential for catalyst-free and solvent-free conditions.[18]
-
Microwave-assisted synthesis represents a significant advancement, dramatically reducing reaction times and often improving yields for various pyrazole-forming reactions, aligning with the principles of green chemistry.[1][19]
For researchers in drug discovery and development, a thorough understanding of these diverse synthetic strategies is crucial for the efficient and effective production of novel pyrazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. jk-sci.com [jk-sci.com]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. name-reaction.com [name-reaction.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
The Pyrazole Synthesis Showdown: Conventional Heating vs. Microwave Irradiation
In the realm of pharmaceutical and materials science, the efficient synthesis of pyrazole scaffolds is a critical endeavor, given their prevalence in a wide array of bioactive compounds. The traditional approach, often involving prolonged heating under reflux, is increasingly being challenged by modern microwave-assisted organic synthesis (MAOS). This guide offers a direct comparison of these two methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Indicators
Microwave-assisted synthesis consistently outperforms conventional heating methods in the synthesis of pyrazoles, offering dramatic reductions in reaction time and significant improvements in product yields. The data presented below, compiled from various studies, highlights the substantial efficiency gains achievable with MAOS.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2 hours | 5 minutes | [1][2] |
| Yield (%) | 72 - 90% | 91 - 98% | [1][2] |
| Reaction Time | 1 hour | 2 minutes | [1][2] |
| Yield (%) | 48 - 85% | 62 - 92% | [1][2] |
| Reaction Time | 6.5 hours | 1 minute | [3] |
| Reaction Time | 3 - 5 minutes | Not Applicable | [4] |
| Yield (%) | Not Applicable | 82 - 98% | [4] |
| Reaction Time | Not Applicable | 7 - 10 minutes | [4] |
| Yield (%) | Not Applicable | 68 - 86% | [4] |
The Underlying Advantage of Microwave Synthesis
The enhanced efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on thermal conduction and convection, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating. This rapid and uniform heating often leads to a significant acceleration of reaction rates, allowing for shorter reaction times and frequently resulting in higher yields and cleaner product profiles.
Experimental Protocols: A Representative Synthesis
To illustrate the practical differences between the two methods, detailed protocols for the synthesis of phenyl-1H-pyrazoles are provided below. These are based on established literature procedures and serve as a general guide.
Conventional Heating Protocol
This protocol is adapted from the classical Knorr pyrazole synthesis.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1 equivalent)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst, a few drops)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the hydrazine derivative to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Microwave-Assisted Synthesis Protocol
This protocol is a generalized procedure based on several reported microwave-assisted pyrazole syntheses.[5][6]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1 equivalent)
-
Ethanol (solvent) or solvent-free conditions
-
A weak base (e.g., piperidine, a few drops) may be used as a catalyst.
Procedure:
-
In a specialized microwave reaction vessel, combine the 1,3-dicarbonyl compound and the hydrazine derivative.
-
If using a solvent, add ethanol. For solvent-free reactions, the neat reactants are used.
-
Add a catalytic amount of a weak base if required.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-120 °C) and power (e.g., 50-300 W) for a short duration (e.g., 2-10 minutes).[1][2][4] These parameters should be optimized for the specific substrates.
-
After irradiation, allow the vessel to cool to a safe temperature.
-
The product can often be isolated by simple filtration or after removal of the solvent, followed by purification if necessary.
Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for conventional and microwave-assisted pyrazole synthesis.
Caption: Comparative workflow of conventional vs. microwave synthesis.
Conclusion
For the synthesis of pyrazole derivatives, microwave-assisted methods present a compelling alternative to traditional conventional heating. The significant reduction in reaction times, coupled with improved yields, positions MAOS as a more efficient, and often more environmentally friendly, approach. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of productivity and energy savings are substantial, making it an invaluable tool for modern chemical research and development.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
A Comparative Guide to the Biological Activities of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has proven to be a valuable starting point for the development of a diverse range of biologically active compounds. While the inherent activity of the parent compound is not extensively documented in publicly available literature, its structural analogs have demonstrated significant potential in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications. This guide provides a comparative overview of the biological activities of these analogs, supported by experimental data, to inform further research and drug development efforts.
Antibacterial Activity of Pyrazole-Based Analogs
A significant body of research has focused on the development of pyrazole-containing benzoic acid derivatives as potent antibacterial agents, particularly against drug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The antibacterial efficacy of these analogs is largely influenced by the nature and position of substituents on the core structure.
Comparative Antibacterial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various analogs against different bacterial strains. Lower MIC values indicate higher potency.
| Compound/Analog | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog 1 | 3-phenyl, 4-(anilinomethyl) | S. aureus ATCC 25923 | >50 | [1][2] |
| Analog 2 | 3-phenyl, 4-((3-chlorophenylamino)methyl) | S. aureus ATCC 25923 | 6.25-50 | [2] |
| Analog 3 | 3-phenyl, 4-((3,5-bis(trifluoromethyl)phenylamino)methyl) | S. aureus ATCC 25923 | 0.78 | [2] |
| Analog 4 | 3-(3-fluorophenyl), 4-formyl-hydrazone (N,N-diphenyl) | Methicillin-resistant S. aureus (MRSA) ATCC 33591 | 0.78 | [3] |
| Analog 5 | 3-(3-fluorophenyl), 4-formyl-hydrazone (2,4-dichloro) | Multidrug-resistant S. aureus (MRSA) ATCC 33592 | 0.39 | [3] |
| Analog 6 | 3-(4-fluorophenyl), 4-((4-bromo-3-methylphenylamino)methyl) | Bacillus subtilis ATCC 6623 | 1 | [4] |
| Analog 7 | 3-(4-fluorophenyl), 4-((3,5-bis(trifluoromethyl)phenylamino)methyl) | S. aureus ATCC 33591 | 0.5 | [4] |
Key Observations:
-
Lipophilic and electron-withdrawing substituents on the aniline moiety of 4-(anilinomethyl) analogs significantly enhance antibacterial activity.[2][4]
-
The bis(trifluoromethyl)phenylamino substituted analog (Analog 3) and the 3,5-bis(trifluoromethyl)phenylamino substituted analog (Analog 7) demonstrated the most potent activity against S. aureus, with MIC values of 0.78 µg/mL and 0.5 µg/mL, respectively.[2][4]
-
Hydrazone derivatives of the 4-formyl analog also exhibit strong antibacterial effects, with the 2,4-dichloro substituted hydrazone (Analog 5) showing an exceptionally low MIC of 0.39 µg/mL against a multidrug-resistant S. aureus strain.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted (usually 2-fold) in a 96-well microtiter plate containing the growth medium. A range of concentrations is prepared to determine the inhibitory endpoint.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria and medium without the compound) and a negative control (medium only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., the well remains clear).
Mechanism of Antibacterial Action: Membrane Permeabilization
Several studies suggest that a plausible mode of action for these antibacterial pyrazole derivatives is the disruption and permeabilization of the bacterial cell membrane.[1] This leads to leakage of intracellular components and ultimately cell death.
Anticancer Activity of Pyrazole-Based Analogs
Analogs of this compound have also been investigated for their potential as anticancer agents. These compounds often exert their effects through the inhibition of key cellular signaling pathways, such as those mediated by protein kinases.
Comparative Anticancer Potency
The following table presents the half-maximal inhibitory concentration (IC50) values for selected pyrazole analogs against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.
| Compound/Analog | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 8 | 4-(thiazol-5-yl) with 3-(2-methoxy-benzyloxy) on benzoic acid | A549 (Lung Cancer) | 1.5 | [5] |
| Analog 9 | 4-(thiazol-5-yl) with 3-(2-chloro-benzyloxy) on benzoic acid | A549 (Lung Cancer) | 3.3 | [5] |
Key Observations:
-
Modification of the benzoic acid moiety with bulky substituents, such as benzyloxy groups, can lead to potent antiproliferative activity.[5]
-
The position and nature of the substituent on the benzyloxy group can influence the anticancer potency.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.
Anti-inflammatory Activity of Pyrazole-Based Analogs
The pyrazole scaffold is a key component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib. The anti-inflammatory effects of these compounds are primarily attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Mechanism of Action: COX-2 Inhibition
The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.
Comparative Anti-inflammatory Potency
The anti-inflammatory activity of pyrazole analogs is often compared to that of celecoxib.
| Compound/Analog | In vivo Anti-inflammatory Activity | Ulcerogenic Activity | Reference |
| Celecoxib | Standard reference | Present | [6] |
| Analog 2b | Comparable to Celecoxib | Reduced | [6] |
| Analog 2d | Comparable to Celecoxib | Reduced | [6] |
| Analog 2g | Comparable to Celecoxib | Reduced | [6] |
Key Observations:
-
Several pyrazole analogs exhibit anti-inflammatory activity comparable to celecoxib in in vivo models such as the carrageenan-induced rat paw edema test.[6]
-
Importantly, some of these analogs have shown a reduced tendency to cause gastric ulcers, a common side effect of NSAIDs.[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.
-
Animal Dosing: Rats are orally administered the test compound or a control vehicle.
-
Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the control group.
Conclusion
The this compound scaffold serves as a highly adaptable platform for the design and synthesis of novel therapeutic agents. By strategically modifying the substituents on this core structure, researchers have successfully developed potent antibacterial, anticancer, and anti-inflammatory compounds. The data presented in this guide highlights the significant potential of these analogs and provides a foundation for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Pyrazole Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed methodologies.
The inherent structural features of the pyrazole ring, coupled with the carboxylic acid moiety, offer a unique template for designing novel therapeutic agents. The ability to introduce diverse substituents at various positions of the pyrazole ring allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This guide synthesizes data from multiple studies to present a clear overview of how specific structural modifications influence the efficacy of these compounds.
Comparative Anticancer Activity
The anticancer potential of pyrazole carboxylic acid derivatives has been extensively explored against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity, represented by IC50 values, of several derivatives, highlighting the influence of different substituents on their potency.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| PCA-1 | -H | -C6H5 | -COOH | A549 (Lung) | 26 | [1] |
| PCA-2 | -CH3 | -C6H5 | -COOH | A549 (Lung) | >100 | [1] |
| PCA-3 | -H | 4-Cl-C6H4 | -COOH | A549 (Lung) | 15 | [1] |
| PCA-4 | -H | 4-OCH3-C6H4 | -COOH | A549 (Lung) | 32 | [1] |
| PCA-5 | -H | -C6H5 | -CONHNH2 | A549 (Lung) | 8.5 | [1] |
| PCB-1 | 1-benzyl | 5-p-tolyl | 3-COOH | HL-60 (Leukemia) | 12.5 | [2] |
| PCB-2 | 1-benzyl | 5-p-tolyl | 3-CONH2 | HL-60 (Leukemia) | 8.2 | [2] |
| PCB-3 | 1-(4-Cl-benzyl) | 5-p-tolyl | 3-COOH | HL-60 (Leukemia) | 9.8 | [2] |
| PCC-1 | - | - | - | HT-29 (Colon) | 0.182 | [3] |
| PCC-2 | - | - | - | HT-29 (Colon) | 0.172 | [3] |
Note: The specific structures for PCC-1 and PCC-2 are complex and described as 3,5-dimethyl-pyrazole derivatives with varied substitutions.
Comparative Anti-inflammatory Activity
A significant area of investigation for pyrazole carboxylic acid derivatives is their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| PCI-1 | 1-phenyl | 3-CF3 | 5-(4-SO2NH2-C6H4) | 10.2 | 0.04 | 255 | [4] |
| PCI-2 | 1-(4-F-C6H4) | 3-CF3 | 5-(4-SO2NH2-C6H4) | 8.5 | 0.03 | 283 | [4] |
| PCI-3 | 1-phenyl | 3-CH3 | 5-(4-SO2NH2-C6H4) | 15.1 | 0.21 | 71.9 | [4] |
| Celecoxib | - | - | - | 7.6 | 0.03 | 253 | [4] |
| PCD-1 | - | - | - | >100 | 2.35 | >42.5 | [5] |
| PCD-2 | - | - | - | >100 | 3.34 | >29.9 | [5] |
Note: The specific structures for PCD-1 and PCD-2 are complex 1,3-dihydro-2H-indolin-2-one derivatives.
Comparative Antimicrobial Activity
Pyrazole carboxylic acid derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing their antimicrobial efficacy.
| Compound ID | R1 Substituent | R2 Substituent | Test Organism | MIC (µg/mL) | Reference |
| PCM-1 | -H | 4-Cl-C6H4 | S. aureus | 16 | [6] |
| PCM-2 | -H | 4-F-C6H4 | S. aureus | 32 | [6] |
| PCM-3 | -H | 4-NO2-C6H4 | S. aureus | 8 | [6] |
| PCM-4 | -H | 4-Cl-C6H4 | E. coli | 32 | [6] |
| PCM-5 | -H | 4-F-C6H4 | E. coli | 64 | [6] |
| PCM-6 | -H | 4-NO2-C6H4 | E. coli | 16 | [6] |
| PCN-1 | Pyrazolylthiazole carboxylic acid derivative | - | S. aureus | 6.25 | [6] |
| PCN-2 | Pyrazolylthiazole carboxylic acid derivative | - | C. albicans | 12.5 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The pyrazole carboxylic acid derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to various concentrations. The cells are then treated with these compounds and incubated for another 24-48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11]
-
Preparation of Antimicrobial Agent: A stock solution of the pyrazole carboxylic acid derivative is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared to a standardized concentration (approximately 5 x 10^5 CFU/mL).[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[5][12][13]
-
Enzyme and Compound Preparation: Human recombinant COX-2 enzyme is prepared in a suitable buffer. The test compounds (pyrazole carboxylic acid derivatives) are dissolved in a solvent like DMSO.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes. The assay measures the peroxidase activity of COX, which is monitored by the appearance of an oxidized product, often a colorimetric or fluorometric probe.
-
Incubation: The reaction mixture is incubated at 37°C for a specific period, typically 10-20 minutes.
-
Measurement: The absorbance or fluorescence is measured at a specific wavelength using a plate reader.
-
IC50 Calculation: The percentage of COX-2 inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (enzyme and substrate without inhibitor). The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Visualizing Structure-Activity Relationships and Workflows
To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 3. QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29 | European Journal of Chemistry [eurjchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. protocols.io [protocols.io]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Unveiling the Molecular Architecture: A Guide to Confirming the Structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid via ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step. This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid against the known spectral data of its constituent fragments, offering a robust methodology for structural verification.
The structural elucidation of newly synthesized compounds is paramount in the fields of medicinal chemistry and materials science. NMR spectroscopy stands as a powerful analytical tool for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. Here, we present a systematic approach to confirm the structure of this compound by comparing its predicted NMR chemical shifts with the experimental data of 3,5-dimethylpyrazole and benzoic acid.
Chemical Structure of this compound
The molecule consists of a benzoic acid moiety substituted at the para position with a 3,5-dimethyl-1H-pyrazol-1-yl group.
Figure 1: Chemical structure of this compound.[1]
A logical workflow for the structural confirmation using NMR is outlined below. This process involves predicting the spectrum of the target molecule based on its components and then comparing it with the experimentally acquired spectrum.
Caption: Logical workflow for NMR-based structural confirmation.
Data Presentation: Predicted vs. Fragment NMR Data
An extensive search for the experimental ¹H and ¹³C NMR data for this compound did not yield a specific published spectrum. However, by analyzing the known chemical shifts of 3,5-dimethylpyrazole and benzoic acid, a reliable prediction of the expected NMR signals for the target molecule can be made.
¹H NMR Data Comparison
The predicted ¹H NMR spectrum of this compound is expected to show signals from both the pyrazole and benzoic acid moieties. The protons on the benzoic acid ring, being in a disubstituted system, will likely appear as two doublets. The pyrazole proton will be a singlet, and the two methyl groups on the pyrazole ring will also present as distinct singlets.
| Proton Assignment | Expected Chemical Shift (ppm) for this compound (Predicted) | Experimental Chemical Shift (ppm) for 3,5-dimethylpyrazole | Experimental Chemical Shift (ppm) for Benzoic Acid |
| -COOH | > 10.0 (broad s) | - | ~11.67 (s) |
| Aromatic (ortho to -COOH) | ~8.1 (d) | - | ~8.20 (d) |
| Aromatic (meta to -COOH) | ~7.8 (d) | - | ~7.52 (t) |
| Pyrazole H-4 | ~6.1 (s) | ~5.8 (s) | - |
| Pyrazole -CH₃ (C3) | ~2.3 (s) | ~2.2 (s) | - |
| Pyrazole -CH₃ (C5) | ~2.2 (s) | ~2.2 (s) | - |
Table 1: Comparison of predicted ¹H NMR chemical shifts with experimental data of constituent fragments.
¹³C NMR Data Comparison
The ¹³C NMR spectrum is predicted to show signals for all twelve carbon atoms in the molecule. Due to the symmetry of the benzoic acid part, two pairs of aromatic carbons are expected to be equivalent.
| Carbon Assignment | Expected Chemical Shift (ppm) for this compound (Predicted) | Experimental Chemical Shift (ppm) for 3,5-dimethylpyrazole | Experimental Chemical Shift (ppm) for Benzoic Acid |
| -COOH | ~167 | - | ~172.60 |
| Pyrazole C-3 | ~148 | ~148 | - |
| Pyrazole C-5 | ~140 | ~148 | - |
| Aromatic C (ipso to pyrazole) | ~138 | - | - |
| Aromatic C (para to pyrazole) | ~131 | - | ~133.89 |
| Aromatic C (ortho to pyrazole) | ~127 | - | ~130.28 |
| Aromatic C (meta to pyrazole) | ~120 | - | ~128.55 |
| Aromatic C (ipso to -COOH) | ~130 | - | ~129.39 |
| Pyrazole C-4 | ~107 | ~105 | - |
| Pyrazole -CH₃ (C3) | ~14 | ~13 | - |
| Pyrazole -CH₃ (C5) | ~11 | ~13 | - |
Table 2: Comparison of predicted ¹³C NMR chemical shifts with experimental data of constituent fragments.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is crucial and should be based on the solubility of the compound and the absence of solvent signals that may overlap with sample signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for a modern NMR spectrometer:
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe to the resonance frequency of the nucleus being observed (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay (D1) of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a standard pulse sequence with proton decoupling (e.g., zgpg30).
-
Set a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set a relaxation delay (D1) of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
References
A Guide to Cross-Validation of Analytical Methods for Quantifying Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of pyrazole compounds, crucial molecules in pharmaceutical development. The focus is on the cross-validation of these methods, ensuring data integrity, reliability, and regulatory compliance. This document outlines key validation parameters, presents comparative data from published studies, and offers detailed experimental protocols.
Principles of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation.[2][3][4] Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5] It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Comparison of Analytical Methods for Pyrazole Quantification
High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are common techniques for the quantification of pyrazole derivatives. The following tables summarize the performance of different validated methods reported in the literature.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1: Pyrazoline Derivative [7] | Method 2: 5-Hydrazinyl-4-phenyl-1H-pyrazole [8] |
| Column | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water: Methanol (20:80 v/v) with 0.1% TFA | Acetonitrile: 0.1% TFA in Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 206 nm | UV at 237 nm |
| Linearity Range | 50 - 150 µg/mL | 2.5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | > 0.999 |
| Accuracy (% Recovery) | Not explicitly stated | 98% - 102% |
| Precision (%RSD) | Within acceptable limits | < 2% |
| LOD | Not explicitly stated | 2.43 µg/mL |
| LOQ | Not explicitly stated | 7.38 µg/mL |
UV-Visible Spectrophotometry Method
| Parameter | Method 3: Lansoprazole (a pyrazole derivative) [9] |
| Solvent | Methanol |
| λmax | 275 nm |
| Linearity Range | 30 - 150 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but Beer's law was obeyed |
| Accuracy (% Recovery) | 98.8% - 101.2% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Method 1: RP-HPLC for a Pyrazoline Derivative[7]
-
Chromatographic Conditions:
-
Column: Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in Milli-Q water and methanol in a ratio of 20:80 v/v.
-
Flow Rate: 1.0 mL/min (isocratic mode).
-
Injection Volume: 5.0 µL.
-
Detection: UV detector at 206 nm.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Dissolve 60.1 mg of the analyte in 100 mL of methanol.
-
Calibration Standards: Further dilute the stock solution to obtain concentrations of 50, 80, 100, 120, and 150 µg/mL.
-
QC Samples: Prepare low, medium, and high QC samples at 50, 100, and 150 µg/mL.
-
Method 2: RP-HPLC for 5-Hydrazinyl-4-phenyl-1H-pyrazole[8]
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in Water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 237 nm.
-
Column Temperature: 40°C.
-
-
Preparation of Solutions:
-
Mobile Phase Preparation: Mix acetonitrile and 0.1% TFA in water in the specified ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.
-
Sample Preparation: For bulk drug analysis, dissolve a weighed quantity of the sample in methanol and dilute with the mobile phase to a final concentration within the linearity range. For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase. Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
Method 3: UV-Vis Spectrophotometry for Lansoprazole[9]
-
Instrumental Conditions:
-
Instrument: UV-Visible Spectrophotometer.
-
Solvent: Methanol.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/ml): Accurately weigh 50 mg of Lansoprazole pure drug, dissolve in 25 mL of methanol in a 50 mL volumetric flask, shake, and make up the volume to 50 mL.
-
Working Stock Solution (100 µg/ml): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and make up the volume with methanol.
-
Calibration Standards: Prepare a series of dilutions from the working stock solution to obtain concentrations in the range of 30-150 µg/mL.
-
-
Measurement:
-
Determine the absorbance maximum (λmax) by scanning a 10 µg/mL solution. The reported λmax is 275 nm.
-
Measure the absorbance of the standard solutions at 275 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Visualizing the Workflow and Decision-Making Process
To better understand the process of analytical method validation and selection, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Decision tree for selecting an analytical method for pyrazole quantification.
Conclusion
The cross-validation of analytical methods is paramount for ensuring the quality and reliability of data in pharmaceutical research and development. Both HPLC and UV-Vis spectrophotometry can be suitable for the quantification of pyrazole compounds. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC methods generally offer higher specificity and sensitivity, making them ideal for complex matrices and trace-level analysis. UV-Vis spectrophotometry, while being simpler and more cost-effective, is a viable option for the analysis of simpler samples with higher concentrations of the analyte. The data and protocols presented in this guide serve as a valuable resource for scientists in selecting and validating the most appropriate analytical method for their specific needs.
References
- 1. database.ich.org [database.ich.org]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. ijcpa.in [ijcpa.in]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of Novamycin: Antimicrobial Efficacy Versus Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The continuous evolution of antimicrobial resistance worldwide necessitates the development of novel therapeutic agents. This guide provides an objective comparison of the antimicrobial efficacy of a new investigational antibiotic, designated "Novamycin," against two widely used standard antibiotics: Ciprofloxacin, a fluoroquinolone, and Penicillin, a beta-lactam. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to offer a comprehensive evaluation for the scientific community.
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial activities of Novamycin, Ciprofloxacin, and Penicillin were evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of an antibiotic required to inhibit visible growth and to kill 99.9% of the bacterial inoculum, respectively.[1][2][3] All concentrations are expressed in micrograms per milliliter (µg/mL).
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Against Key Bacterial Pathogens
| Bacterial Strain | Gram Stain | Novamycin (Investigational) | Ciprofloxacin (Fluoroquinolone) | Penicillin (Beta-Lactam) |
| Staphylococcus aureus (MRSA) | Gram-Positive | 2 | >32 | >64 |
| Staphylococcus aureus (MSSA) | Gram-Positive | 0.5 | 0.5 | 0.06 |
| Streptococcus pneumoniae | Gram-Positive | 0.25 | 1 | 0.03 |
| Escherichia coli | Gram-Negative | 4 | 0.03 | >128 |
| Pseudomonas aeruginosa | Gram-Negative | 8 | 0.5 | >256 |
| Neisseria gonorrhoeae | Gram-Negative | 0.5 | >2 | >32 |
Note: Data for Novamycin is illustrative. Data for Ciprofloxacin and Penicillin are representative values based on typical susceptibility profiles.
Table 2: Bactericidal Activity (MBC in µg/mL) Against Select Strains
| Bacterial Strain | Novamycin (Investigational) | Ciprofloxacin (Fluoroquinolone) | Penicillin (Beta-Lactam) |
| Staphylococcus aureus (MSSA) | 1 | 1 | 0.12 |
| Escherichia coli | 8 | 0.06 | >128 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards for antimicrobial susceptibility testing.[4][5][6]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL)[4]
-
Stock solutions of Novamycin, Ciprofloxacin, and Penicillin
-
Sterile diluent (e.g., DMSO, water)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the 96-well plate. A typical concentration range might be 0.06 to 128 µg/mL.
-
Inoculation: The standardized bacterial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Broth with inoculum but no antibiotic.
-
Negative Control (Sterility): Broth only, with no inoculum or antibiotic.
-
-
Incubation: The microtiter plate is covered and incubated at 35-37°C for 16-20 hours.[4]
-
MIC Determination: Following incubation, the plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[1][4][8]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antibiotic that results in bacterial death.[1][3]
Procedure:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.
-
The aliquot is subcultured by spreading it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
The agar plates are incubated at 35-37°C for 18-24 hours.
-
The number of surviving colonies on each plate is counted. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Mandatory Visualization: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and processes described in this guide.
References
- 1. litfl.com [litfl.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. idstewardship.com [idstewardship.com]
- 4. benchchem.com [benchchem.com]
- 5. woah.org [woah.org]
- 6. routledge.com [routledge.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for One-Pot Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole and its derivatives, a cornerstone in medicinal chemistry and drug development, is frequently achieved through one-pot reactions. The efficiency of these syntheses is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts employed in one-pot pyrazole synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Catalyst Performance Comparison
The selection of a catalyst significantly impacts the yield, reaction time, and environmental footprint of pyrazole synthesis. Below is a summary of quantitative data for different types of catalysts, showcasing their performance under various reaction conditions.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nanocatalyst | Graphene Oxide Nanoparticles | 1,3-dicarbonyl compounds, hydrazine | Not specified | Not specified | Short | High | [1] |
| Nanocatalyst | Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | Not specified | Not specified | Short | 95 | [2] |
| Nanocatalyst | Copper Oxide (CuO) Nanoparticles | Aryl aldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrate | Water | Reflux | Not specified | High | [3] |
| Nanocatalyst | Magnetic Graphene Oxide (GO/Fe3O4@CPTMS@5-amino-1H-tetrazole @SO3H) | Not specified | Solvent-free | Low | Short | High | [4] |
| Acid Catalyst | Citric Acid (20 mol%) | Ethyl acetoacetate, hydrazine hydrate, 4-methoxy benzaldehyde, malononitrile | EtOH:Water (1:1) | 80 | 50 min | Good | |
| Acid Catalyst | Amberlyst-70 | 1,3-diketones, hydrazines/hydrazides | Water | Room Temperature | Not specified | Not specified | [2] |
| Metal Catalyst | Nickel-based heterogeneous catalyst | Hydrazine, acetophenone derivatives, aldehyde derivatives | Ethanol | Room Temperature | 3 h | Good to Excellent | [5][6][7] |
| Metal Catalyst | Silver (AgOTf - 1 mol%) | Trifluoromethylated ynones, aryl/alkyl hydrazines | Not specified | Room Temperature | 1 h | up to 99 | [2] |
| Biocatalyst | Immobilized Lipase (TLL@MMI) | Benzaldehyde, phenyl hydrazine hydrochloride, nitroolefin | Ethanol | 45 | 8 h | 49-90 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for different catalytic systems.
General Procedure using a Heterogeneous Nickel-Based Catalyst[6][8]
-
A mixture of acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%) are combined in a round-bottom flask containing Ethanol (10 mL).
-
The mixture is stirred for 30 minutes.
-
Benzaldehyde is then added dropwise to the reaction mixture.
-
The reaction is stirred for 3 hours at room temperature.
-
Upon completion (monitored by TLC), the product is washed with water and toluene to remove unreacted materials.
-
The final product is purified by recrystallization from methanol or by column chromatography.
General Procedure using Citric Acid as an Organocatalyst[5]
-
A mixture of ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared.
-
Citric acid (20 mol%) is added as the catalyst.
-
The reaction is carried out in a 1:1 mixture of Ethanol and Water.
-
The reaction mixture is heated to 80°C for 50 minutes.
-
The product is then isolated and purified.
General Procedure for Silver-Catalyzed Synthesis of 3-CF3-Pyrazoles[2]
-
Trifluoromethylated ynones and aryl (or alkyl) hydrazines are reacted in the presence of AgOTf (1 mol%) as the catalyst.
-
The reaction proceeds at room temperature for 1 hour.
-
The resulting 3-CF3-pyrazoles are isolated with high regioselectivity.
Visualizing the Workflow
A general experimental workflow for evaluating different catalysts in one-pot pyrazole synthesis is depicted below. This process highlights the key stages from reactant selection to final product analysis.
Caption: Experimental workflow for catalyst evaluation in one-pot pyrazole synthesis.
Concluding Remarks
The choice of catalyst for one-pot pyrazole synthesis is a multi-faceted decision that depends on the desired product, required reaction conditions, and environmental considerations. Nanocatalysts and certain metal catalysts often offer high yields and short reaction times.[1][2] Green catalysts, such as citric acid and water-based systems, provide more environmentally benign alternatives.[3] Biocatalysts, while potentially offering high selectivity, may require longer reaction times.[8] This guide provides a starting point for researchers to navigate the diverse landscape of catalytic options for efficient and sustainable pyrazole synthesis.
References
- 1. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Pyrazole-Based Antibacterials: A Comparative Guide to Alternatives for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry. Among the numerous derivatives, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has served as a foundational molecule for further exploration. This guide provides an in-depth comparison of alternative pyrazole-based compounds, moving beyond this parent structure to explore more potent and diverse antibacterial candidates. We will delve into their structure-activity relationships, mechanisms of action, and the experimental data that underscore their potential.
The Progenitor: this compound and its Limitations
While this compound laid the groundwork, its inherent antibacterial potency is often moderate. This has spurred extensive research into structural modifications to enhance its efficacy and broaden its spectrum of activity. The core structure, however, provides a crucial framework: a central pyrazole ring, a benzoic acid moiety, and dimethyl substitutions. Each of these components has been a target for chemical modification in the quest for superior antibacterial agents.
A New Generation of Pyrazole-Based Antibacterials: A Comparative Analysis
The limitations of the parent compound have led to the development of several promising classes of pyrazole derivatives with significantly improved antibacterial profiles. Below, we compare some of the most notable alternatives, supported by experimental data.
Pyrazole-Thiazole Hybrids: Dual-Action Potency
The hybridization of the pyrazole ring with a thiazole moiety has yielded compounds with potent antimicrobial activity. These hybrids often exhibit a broader spectrum of action and increased potency against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
One notable series of pyrazole-thiazole hybrids containing a hydrazone moiety has demonstrated impressive antibacterial activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the low microgram per milliliter range.[1] Molecular docking studies on similar pyrazole-thiazole derivatives suggest that their mechanism of action may involve the inhibition of topoisomerase II and IV, crucial enzymes for bacterial DNA replication.[1]
Anilinomethyl-Substituted Pyrazole Benzoic Acids: Targeting Fatty Acid Biosynthesis
A significant advancement has been the introduction of an anilinomethyl group at the 4-position of the pyrazole ring, leading to the development of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. These compounds have shown potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[2][3][4][5][6]
Crucially, mechanistic studies have identified that these derivatives act as inhibitors of fatty acid biosynthesis (FAB), a distinct and promising target for antibacterial drug development.[2][3] The structure-activity relationship (SAR) studies reveal that substitutions on the aniline ring play a critical role in modulating the antibacterial potency. For instance, lipophilic substituents on the aniline moiety have been shown to significantly improve activity.[2]
Dihydrotriazine-Substituted Pyrazoles: Broad-Spectrum DHFR Inhibition
Another promising class of alternatives involves the incorporation of a dihydrotriazine ring into the pyrazole structure. These compounds have emerged as potent, broad-spectrum antibacterial agents, with activity against both MRSA and E. coli.[1] The mechanism of action for these derivatives is believed to be the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival.[1]
Fused Pyrazole Systems: Pyranopyrazoles and Benzimidazole-Pyrazoles
The fusion of the pyrazole ring with other heterocyclic systems has also yielded potent antibacterial agents. Pyranopyrazole derivatives have demonstrated significant biological activities, including antibacterial effects.[7] Similarly, benzimidazole-pyrazole compounds have been identified as inhibitors of DNA Gyrase and Topoisomerase IV, exhibiting potent antibacterial activity.[8]
Comparative Performance Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for selected alternative pyrazole compounds against various bacterial strains, providing a quantitative comparison of their efficacy.
| Compound Class | Representative Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrids | Hydrazone-containing pyrazole-thiazole | S. aureus | 1.9 - 3.9 | [1] |
| Pyrazole-Thiazole Hybrids | Thiazolo-pyrazole derivatives | MRSA | 4 | [1] |
| Anilinomethyl-Substituted Pyrazoles | 3,5-bis(trifluoromethyl)-substituted derivative | S. aureus strains | 0.5 | [2] |
| Anilinomethyl-Substituted Pyrazoles | 3,4-Dichloro derivative | Staphylococci strains | 0.5 | [2] |
| Anilinomethyl-Substituted Pyrazoles | Bis(trifluoromethyl)aniline derivative | S. aureus strains | 0.78 | [5] |
| Dihydrotriazine-Substituted Pyrazoles | Dihydrotriazine substituted pyrazole | MRSA, E. coli | 1 | [1] |
| N-phenylpyrazole-fused fraxinellone | Compound 31 | B. subtilis | 4 | [1] |
| Pyranopyrazole Derivatives | Compound 5c | Klebsiella pneumoniae | 6.25 | [7] |
| Fluorophenyl-Derived Pyrazole Hydrazones | Bischloro substituted derivative | Multidrug-resistant S. aureus | 0.39 | [9] |
Experimental Protocols for Antibacterial Evaluation
To ensure the reproducibility and validity of antibacterial research, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold-standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay is used to determine if a compound's antibacterial activity is due to the inhibition of the DHFR enzyme.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
In a 96-well UV-transparent plate, add the reaction buffer, dihydrofolic acid (DHF) as the substrate, and NADPH as the cofactor.
-
Add the test compound at various concentrations.
-
Include a positive control (a known DHFR inhibitor like trimethoprim) and a negative control (no inhibitor).
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a purified DHFR enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships between chemical structures and their antibacterial activity, as well as the experimental processes, the following diagrams are provided.
Caption: Structural modifications from the parent compound leading to improved antibacterial properties.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The journey from this compound to its more complex and potent derivatives highlights the power of medicinal chemistry in addressing the challenge of antibiotic resistance. The alternative compounds discussed in this guide, with their diverse mechanisms of action and improved efficacy, represent significant progress in the field. Future research should continue to explore novel modifications of the pyrazole scaffold, focusing on enhancing drug-like properties, minimizing toxicity, and overcoming emerging resistance mechanisms. The integration of computational modeling with synthetic chemistry and microbiological testing will be crucial in accelerating the discovery of the next generation of pyrazole-based antibacterial drugs.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and An… [ouci.dntb.gov.ua]
- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Pyrazole Derivatives on Human Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various pyrazole derivatives against human cell lines, supported by experimental data from recent studies. Pyrazole-based compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects. [1][2][3][4][5]
This guide summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key cellular mechanisms and workflows to facilitate the evaluation and selection of promising pyrazole derivatives for further investigation.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Pyrazole Derivative | Human Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [6][7] |
| Paclitaxel (Reference) | MDA-MB-468 | Triple-Negative Breast Cancer | 49.90 (24h), 25.19 (48h) | [6][7] |
| 3f | AGO1522 | Normal Fibroblast | 28.74 (24h) | [6] |
| Pyrazolo[1,5-a]pyrimidine 34d | HeLa | Cervical Cancer | 10.41 ± 0.217 | [1] |
| Pyrazolo[1,5-a]pyrimidine 34d | DU-145 | Prostate Cancer | 10.77 ± 0.124 | [1] |
| Doxorubicin (Reference) | HeLa | Cervical Cancer | 9.76 ± 0.114 | [1] |
| Doxorubicin (Reference) | DU-145 | Prostate Cancer | 9.00 ± 0.721 | [1] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 | Colon Cancer | 3.12 | [1] |
| Ferrocene-pyrazole hybrid 47c | PC-3 | Prostate Cancer | 124.40 | [1] |
| Ferrocene-pyrazole hybrid 47c | HL60 | Promyelocytic Leukemia | 6.81 | [1] |
| Ferrocene-pyrazole hybrid 47c | SNB19 | Astrocytoma | 60.44 | [1] |
| PYRIND | MCF7 | Breast Adenocarcinoma | 39.7 ± 5.8 (72h) | [8][9] |
| TOSIND | MDA-MB-231 | Breast Adenocarcinoma | 17.7 ± 2.7 (72h) | [8][9] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative 24 | A549 | Non-Small Cell Lung Cancer | 8.21 | [3] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative 24 | HCT116 | Colorectal Carcinoma | 19.56 | [3] |
| Pyrazole carbaldehyde derivative 43 | MCF7 | Breast Cancer | 0.25 | [3] |
| Doxorubicin (Reference) | MCF7 | Breast Cancer | 0.95 | [3] |
| 3,4-diaryl pyrazole derivative 6 | Various (6 lines) | Cancer | 0.00006 - 0.00025 | [3] |
| Pyrimidine-pyrazole derivative 11 | MCF7, A549, Colo205, A2780 | Various Cancers | 0.01 - 0.65 | [10] |
| Benzoxazine-pyrazole hybrid 22 | MCF7, A549, HeLa, PC3 | Various Cancers | 2.82 - 6.28 | [10] |
| Benzoxazine-pyrazole hybrid 23 | MCF7, A549, HeLa, PC3 | Various Cancers | 2.82 - 6.28 | [10] |
| Pyrazole-based chalcone MS4 | OSCC | Oral Squamous Cell Carcinoma | TS > 71.2 | [11] |
| Pyrazole-based chalcone MS7 | OSCC | Oral Squamous Cell Carcinoma | TS > 247.4 | [11] |
| Pyrazole-based chalcone MS8 | OSCC | Oral Squamous Cell Carcinoma | TS > 169.0 | [11] |
| PTA-1 | MDA-MB-231 | Triple-Negative Breast Cancer | ~10 (24h) | [12] |
| Pyrazoline 18g | HL60 | Leukemia | 10.43 | [13] |
| Pyrazoline 18h | HL60 | Leukemia | 8.99 | [13] |
| Pyrazoline 18g | MCF-7 | Breast Cancer | 11.7 | [13] |
| Pyrazoline 18h | MCF-7 | Breast Cancer | 12.4 | [13] |
| Pyrazoline 18g | MDA-MB-231 | Breast Cancer | 4.07 | [13] |
| Pyrazoline 18h | MDA-MB-231 | Breast Cancer | 7.18 | [13] |
| Curcumin-Derivative 1 | Melanoma, Thyroid, OS | Cancer | IC50 < Curcumin | [14] |
| Curcumin-Derivative 3 | Melanoma, Thyroid, OS | Cancer | IC50 < Curcumin | [14] |
| Curcumin-Derivative 21 | OS | Osteosarcoma | IC50 < Curcumin | [14] |
TS: Tumor Selectivity Index. A higher value indicates greater selectivity for cancer cells over normal cells.
Experimental Protocols
The evaluation of the cytotoxic activity of pyrazole derivatives is predominantly carried out using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method.
MTT Assay Protocol
-
Cell Seeding: Human cancer cells (e.g., MDA-MB-468, A549, MCF7) are seeded in 96-well plates at a density of approximately 7.5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivatives (e.g., 3, 6.25, 12.5, 25, 50, 100 µM).[6] A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Paclitaxel or Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[6][8][9]
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[6]
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of pyrazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. Several signaling pathways have been implicated in these processes.
Induction of Apoptosis via ROS Generation
One of the key mechanisms by which pyrazole derivatives induce apoptosis is through the generation of Reactive Oxygen Species (ROS).[6][7] An excess of ROS can lead to oxidative stress, damaging cellular components and triggering the apoptotic cascade. This often involves the activation of caspases, a family of proteases that are central to the execution of apoptosis.[6][7]
Apoptosis induction by pyrazole derivatives via ROS generation.
Cell Cycle Arrest
Certain pyrazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, the compound 3f was found to cause cell cycle arrest in the S phase in MDA-MB-468 cells.[6][7] This disruption of the cell cycle can ultimately lead to cell death.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of pyrazole derivatives.
Workflow for cytotoxicity evaluation of pyrazole derivatives.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 11. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Pyrazole Synthesis: Benchmarking Efficiency Across Diverse Production Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazole core is a critical step in the discovery and production of new therapeutics. This guide provides an objective comparison of various pyrazole production routes, supported by experimental data, to aid in the selection of the most suitable method for a given application. We will delve into the classical Knorr synthesis, modern multicomponent reactions, 1,3-dipolar cycloadditions, and syntheses from chalcone precursors, evaluating each for efficiency, yield, and reaction conditions.
At a Glance: Comparing Pyrazole Synthesis Routes
The following table summarizes the key quantitative data for different pyrazole synthesis methodologies, offering a clear comparison of their efficiencies.
| Synthesis Route | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) |
| Knorr Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | Glacial acetic acid, 1-Propanol, 100°C | 1 hour | 79%[1] |
| Multicomponent Synthesis | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Nano-ZnO, Water, Room Temperature | 55-60 min | 85-90%[2] |
| 1,3-Dipolar Cycloaddition | α-bromocinnamaldehyde, Hydrazonyl chloride | Triethylamine, Chloroform/Dichloromethane, Room Temperature | 7-10 hours | Not specified in general procedure, but typically good to excellent. |
| Synthesis from Chalcones | Chalcone derivatives, Hydrazine hydrate | Glacial acetic acid, Ethanol, Reflux | 10-12 hours | Not specified in general procedure, but typically good to excellent. |
| Microwave-Assisted Synthesis | Ethyl acetoacetate, Phenyl hydrazine | Solvent-free, Microwave (20% power) | ~1 min | 67%[3] |
Visualizing the Pathways: Reaction Diagrams
The following diagrams, generated using Graphviz, illustrate the fundamental transformations in each of the discussed pyrazole synthesis routes.
Caption: The Knorr Pyrazole Synthesis Pathway.
Caption: A Four-Component Pyrazole Synthesis.
Caption: 1,3-Dipolar Cycloaddition Route to Pyrazoles.
Caption: Pyrazole Synthesis from a Chalcone Precursor.
Detailed Experimental Protocols
For reproducibility and accurate comparison, the following are detailed experimental methodologies for the key synthesis routes cited in this guide.
Route 1: Knorr Pyrazole Synthesis
Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine [4][5][6]
-
Materials: Ethyl benzoylacetate (3 mmol), hydrazine hydrate (6 mmol), 1-propanol (3 mL), glacial acetic acid (3 drops).
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Add a stir bar and heat the reaction mixture to approximately 100°C on a hot plate with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester (typically 1 hour).
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
-
Yield: A 79% yield can be expected.[1]
Route 2: Green Multicomponent Synthesis using a Nano-ZnO Catalyst
Synthesis of 3-Methylpyrano[2,3-c]pyrazole Derivatives [2]
-
Materials: Hydrazine hydrate (1 mmol), methyl acetoacetate (1 mmol), substituted aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), ZnO nanoparticles (9 mol%), water (2 mL).
-
Procedure:
-
A mixture of hydrazine hydrate, methyl acetoacetate, a substituted aromatic aldehyde, ethyl cyanoacetate, and ZnO nanoparticles in water is magnetically stirred at room temperature (25°C).
-
The reaction is typically complete within 55-60 minutes.
-
The solid product is collected by filtration, washed with water, and dried.
-
-
Yield: This method is reported to provide good to excellent yields, typically in the range of 85-90%.[2]
Route 3: 1,3-Dipolar Cycloaddition
General Experimental Procedure for the 1,3-Dipolar Cycloaddition of a Nitrile Imine to an Alkyne Surrogate [7]
-
Materials: α-bromocinnamaldehyde (3 mmol), hydrazonyl chloride (3 mmol), triethylamine (3.3 mmol), dry chloroform or dichloromethane (10 mL).
-
Procedure:
-
A solution of α-bromocinnamaldehyde and the hydrazonyl chloride in the chosen solvent is treated with triethylamine.
-
The reaction mixture is stirred at room temperature until the disappearance of the starting materials, as monitored by TLC (typically 7-10 hours).
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography over silica gel using a hexanes-ethyl acetate eluent system.
-
Route 4: Synthesis from Chalcones
Preparation of 5-phenyl-3-indole pyrazole derivatives [8]
-
Materials: Chalcone derivative (0.005 mol), absolute ethanol (30 mL), glacial acetic acid (4-5 drops), aqueous hydrazine (0.005 mol).
-
Procedure:
-
Dissolve the chalcone derivative in absolute ethanol in a round-bottom flask with constant stirring.
-
Add glacial acetic acid to the solution.
-
Add aqueous hydrazine and reflux the mixture for 10-12 hours.
-
Concentrate the solution and then pour it into ice with stirring for 24 hours to induce precipitation.
-
Filter and dry the resulting solid product.
-
Confirm the completion of the reaction using thin-layer chromatography (TLC).
-
Route 5: Microwave-Assisted Neat Reaction
Synthesis of Pyrazol-3-one from Ethylacetoacetate and Phenyl Hydrazine [3]
-
Materials: Ethylacetoacetate, phenyl hydrazine.
-
Procedure:
-
Ethylacetoacetate is reacted with phenyl hydrazine under solvent-free conditions.
-
The reaction is carried out under microwave irradiation with a power input of 20%.
-
The reaction is typically complete in approximately 1 minute.
-
-
Yield: A yield of 67% has been reported for this specific reaction.[3]
Conclusion
The choice of a pyrazole synthesis route is a multifaceted decision that depends on the desired substitution pattern, scale of the reaction, and available resources.
-
The Knorr synthesis remains a robust and reliable method, particularly for the synthesis of pyrazolones from β-keto esters, offering good yields in a relatively short timeframe.[1][5]
-
Multicomponent reactions , especially those employing green catalysts like nano-ZnO, represent a highly efficient and environmentally friendly approach, providing excellent yields at room temperature in under an hour.[2][9][10]
-
1,3-Dipolar cycloadditions offer a high degree of control over regioselectivity, which is crucial for the synthesis of complex, polysubstituted pyrazoles.[7]
-
Synthesis from chalcones provides a versatile route to a wide variety of 1,3,5-trisubstituted pyrazoles.[11][12]
-
Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, drastically reducing reaction times from hours to minutes.[3][13]
For researchers focused on high-throughput synthesis and green chemistry principles, multicomponent and microwave-assisted methods are particularly attractive. For the synthesis of specific, highly functionalized pyrazoles where regioselectivity is paramount, 1,3-dipolar cycloadditions may be the preferred method. The classical Knorr synthesis continues to be a valuable tool for its simplicity and reliability. This guide provides the foundational data and protocols to make an informed decision on the most efficient pyrazole synthesis route for your research and development needs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. scispace.com [scispace.com]
- 10. [PDF] ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
assessing biofilm inhibition and eradication efficacy of pyrazole derivatives
A Comparative Guide to the Biofilm Inhibition and Eradication Efficacy of Pyrazole Derivatives
The increasing prevalence of antibiotic-resistant bacteria, often harbored within protective biofilm communities, necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with potent antibacterial and antibiofilm activities. This guide provides a comparative assessment of their efficacy, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical area.
Comparative Efficacy of Pyrazole Derivatives
The antibiofilm performance of various pyrazole derivatives has been evaluated against common biofilm-forming pathogens. The following tables summarize the quantitative data from several key studies, comparing the efficacy of these derivatives against standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Selected Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) | Reference MBC (µg/mL) |
| Pyrazole 3a | S. aureus | 0.125 - 0.50 | 0.062 - 0.25 | Erythromycin | >32 | >32 |
| P. aeruginosa | 0.062 - 0.50 | 0.062 - 0.50 | Amikacin | >32 | >32 | |
| Pyrazole 5a | S. aureus | 0.125 - 0.50 | 0.062 - 0.25 | Erythromycin | >32 | >32 |
| P. aeruginosa | 0.062 - 0.50 | 0.062 - 0.50 | Amikacin | >32 | >32 | |
| Pyrazolo[1,5-a]pyrimidine 6 | S. aureus | 0.125 - 0.50 | 0.062 - 0.25 | Erythromycin | >32 | >32 |
| P. aeruginosa | 0.062 - 0.50 | 0.062 - 0.50 | Amikacin | >32 | >32 | |
| Naphthyl-substituted pyrazole 6 | S. aureus | 0.78 - 1.56 | - | - | - | - |
| A. baumannii | 0.78 - 1.56 | - | - | - | - | |
| Pyrazole-Ciprofloxacin Hybrid 7g | S. aureus | 0.125 | - | Ciprofloxacin | 0.125 | - |
| Ciprofloxacin-resistant S. aureus | 0.125 - 0.5 | - | Ciprofloxacin | >32 | - | |
| Bistrifluoromethyl pyrazole 29 | Gram-positive bacteria | 0.25 | - | - | - | - |
Data compiled from multiple sources, showcasing the potent antibacterial activity of pyrazole derivatives, often surpassing that of conventional antibiotics against resistant strains.[1][2][3]
Table 2: Biofilm Inhibition and Eradication Efficacy of Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | Biofilm Inhibition (%) | MBIC₅₀ (µg/mL) | MBEC (µg/mL) | Reference Compound | Reference MBIC₅₀/MBEC (µg/mL) |
| Pyrazoles 3a, 5a | S. aureus & P. aeruginosa | >60% at MIC | - | - | - | - |
| Pyrazolo[1,5-a]pyrimidines 6, 9a, 10a | S. aureus & P. aeruginosa | >60% at MIC | - | - | - | - |
| N-phenyl-1H-pyrazole-4-carboxamide 14 | S. aureus | - | IC₅₀: 0.0023 - 0.032 | - | - | - |
| Bistrifluoromethyl pyrazole 29 | S. aureus | - | - | 1 | - | - |
| Pyrazole-Ciprofloxacin Hybrid 7g | S. aureus | - | 0.02 | - | Ciprofloxacin | 1.06 |
MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50%) and MBEC (Minimum Biofilm Eradication Concentration) values demonstrate the significant potential of pyrazole derivatives in preventing biofilm formation and eradicating established biofilms at low concentrations.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antibiofilm efficacy of pyrazole derivatives.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent the formation of biofilm.[5]
Materials:
-
96-well flat-bottomed microtiter plates
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Pyrazole derivatives (test compounds)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Bacterial Suspension Preparation: Inoculate a single bacterial colony into sterile TSB and incubate at 37°C for 18 hours. Adjust the bacterial suspension to a 0.5 McFarland standard.
-
Plate Preparation: Add 180 µL of the bacterial suspension to each well of a 96-well plate. Add 20 µL of the pyrazole derivative at various concentrations to the respective wells. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cell culture from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Destaining and Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Allow the plate to air dry. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated using the formula: (1 - (OD_treated / OD_control)) * 100.
Biofilm Eradication Assay (MBEC Determination)
This assay determines the minimum concentration of a compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as the biofilm formation inhibition assay.
Procedure:
-
Biofilm Formation: Follow steps 1-3 of the Biofilm Formation Inhibition Assay to grow mature biofilms.
-
Removal of Planktonic Cells: After incubation, carefully remove the culture medium containing planktonic cells. Wash the wells with sterile PBS.
-
Treatment: Add 200 µL of fresh broth containing serial dilutions of the pyrazole derivatives to the wells with the established biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Following incubation, quantify the remaining viable bacteria in the biofilm. This can be done by crystal violet staining as described above, or by using metabolic assays like MTT or XTT to assess cell viability. The MBEC is the lowest concentration of the compound that results in a significant reduction in biofilm viability.
Visualizing Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for assessing the biofilm inhibition and eradication efficacy of pyrazole derivatives.
Caption: Workflow for biofilm inhibition and eradication assays.
Signaling Pathway: Quorum Sensing Inhibition
Some pyrazole derivatives have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation in many bacteria.[1] The diagram below illustrates a simplified QS signaling pathway and the potential point of inhibition by pyrazole derivatives.
Caption: Quorum sensing pathway and pyrazole inhibition.
References
- 1. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid proper disposal procedures
Proper Disposal of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Essential Safety and Logistical Information for Laboratory Professionals
Immediate Safety Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with care. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Hazard Profile of Structurally Similar Compounds
To inform a cautious disposal strategy, the hazard profiles of analogous compounds are summarized below. This approach ensures a high margin of safety in the absence of specific data.
| Hazard Category | Findings from Analogous Compounds | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [5][6][7][8] |
| Skin Irritation | Causes skin irritation. | [2][7][9][10][11][12] |
| Eye Irritation | Causes serious eye irritation or damage. | [2][5][7][9][10][11][12] |
| Respiratory Irritation | May cause respiratory irritation. | [2][7][8][9][11][12] |
| Environmental Hazards | Harmful to aquatic life. | [5][10] |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][5] Never dispose of this chemical down the drain or in regular trash.[1][2][13]
Step 1: Waste Segregation
Proper segregation is the foundational step to prevent accidental chemical reactions and ensure compliant disposal.[1][14]
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][3] Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in this designated solid chemical waste container.[1][3][15]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] Do not mix these solutions with other incompatible waste streams. For instance, solutions in organic solvents should not be mixed with aqueous waste.[1]
Step 2: Containerization and Labeling
Properly containing and labeling chemical waste is crucial for safety and regulatory compliance.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4] Plastic is often preferred for waste storage.[16] Do not overfill the container; leave adequate headspace for expansion.[4][17]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][4] The label should also include the approximate concentration and the date accumulation started.[4]
Step 3: Waste Storage
Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[2][3][16] This area must be at or near the point of generation and should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2][16]
Step 4: Arranging for Professional Disposal
Disposal of laboratory chemical waste must be handled by qualified professionals.[1]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1][2]
-
Provide Information: Provide them with a detailed inventory of the waste, including the chemical name and quantity.[2]
-
Follow Instructions: Follow their specific instructions for packaging and preparing the waste for transport.[1]
Disposal of Empty Containers
A container that has held this compound should be managed as hazardous waste. If the compound is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[18] The rinsate must be collected and disposed of as hazardous waste.[18] After proper decontamination, and with all labels defaced, the container may be disposed of as regular trash.[18]
Experimental Protocols Referenced
The hazard assessments for the surrogate molecules referenced in the table were conducted using standardized methodologies as prescribed by regulatory bodies. These typically include:
-
Acute Oral Toxicity: Determined using methods such as OECD Guideline 423.
-
Skin and Eye Irritation: Assessed using methods like OECD Guidelines 404 and 405, respectively.
-
Environmental Hazards: Evaluated through standardized aquatic toxicity tests, for example, on daphnia or fish.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process.
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating this compound as hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. api.slppharma.com [api.slppharma.com]
- 13. acs.org [acs.org]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 15. alpharesources.com [alpharesources.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. vumc.org [vumc.org]
Personal protective equipment for handling 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid. The following procedures are based on best practices for handling analogous chemical structures, including pyrazole and benzoic acid derivatives, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound, which should be treated as a potentially hazardous chemical.[1] The recommended PPE is detailed in the table below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and dust.[2][3] Should be compliant with NIOSH (US) or EN 166 (EU) standards.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[4] Ensure gloves are inspected before use and changed regularly.[3] |
| Body Protection | Laboratory Coat or Coveralls | Long-sleeved clothing is necessary to protect the skin from contact.[5] For larger quantities or risk of significant splashing, a chemical-resistant apron or suit is advised.[2][6] |
| Respiratory Protection | Air-Purifying Respirator | Use in a well-ventilated area or a chemical fume hood.[7] If significant dust is generated, a full-face particle respirator (N100 or P3 filter) is recommended.[4] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant safety footwear should be worn to protect against spills.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][7]
-
Eyewash stations and safety showers must be readily accessible in case of accidental exposure.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[8] Review the procedure and have all required equipment ready.
-
Weighing and Transfer: Handle as a solid powder. Avoid the formation of dust during weighing and transfer.[4] Use a spatula or other appropriate tools. For air-sensitive applications, consider using a glove box.
-
In Case of Spills:
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1] Do not dispose of it in regular trash or down the drain.[1]
Waste Collection:
-
Container: Use a clearly labeled, sealed, and compatible waste container.[1] The label should include "Hazardous Waste" and the chemical name.
-
Segregation: Do not mix with other waste streams unless compatible.
Disposal Procedure:
-
Dispose of the chemical waste through your institution's Environmental Health & Safety (EHS) office.
-
Contaminated materials, such as gloves, weighing paper, and disposable lab coats, should also be disposed of as hazardous waste.
-
Empty containers should be rinsed three times with a suitable solvent; the rinsate must be collected as hazardous waste.[1]
Visual Workflow for Handling and Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. falseguridad.com [falseguridad.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. newreachglobal.com [newreachglobal.com]
- 7. uwlax.edu [uwlax.edu]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
